2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid
Description
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Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-7(2)5-8(4-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRSFSJLQAITHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(=O)O)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250511-94-4 | |
| Record name | 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Engineering Lipophilicity and Metabolic Stability: A Technical Guide to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding affinity. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a specialized, high-value fluorinated building block designed for precisely this purpose. This whitepaper provides an in-depth technical analysis of its chemical structure, molecular dynamics, and step-by-step experimental workflows for its integration into hit-to-lead optimization campaigns.
Chemical Identity & Structural Dynamics
At its core, 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a heavily modified derivative of phenylacetic acid. The molecule features two critical structural modifications: an
Quantitative Data Summary
The following table consolidates the verified physicochemical properties of the compound[1],[2]:
| Property | Value |
| Chemical Name | 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid |
| CAS Number | 1250511-94-4 |
| Molecular Weight | 200.18 g/mol |
| Molecular Formula | C10H10F2O2 |
| Predicted pKa | ~1.13 ± 0.10 |
| Topological Polar Surface Area | 37.3 Ų |
| SMILES | Cc1cc(cc(c1)C(C(=O)O)(F)F)C |
Structural Causality
-
The
-Difluoro Motif: The geminal difluoro group exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent carboxylate, drastically lowering the pKa to approximately 1.13[1]. Standard phenylacetic acids typically possess a pKa of ~4.3. This hyper-acidic nature ensures the carboxylate is fully ionized at physiological pH, making it an excellent bioisostere for phosphate groups. -
The 3,5-Dimethylphenyl Motif: Unsubstituted phenyl rings are notorious metabolic liabilities, often undergoing rapid cytochrome P450-mediated para-hydroxylation. The meta-methyl groups provide critical steric shielding while simultaneously increasing the overall lipophilicity of the molecule, allowing it to anchor deeply into hydrophobic protein pockets.
Mechanistic Role in Drug Design: Bioisosterism
The primary utility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid lies in late-stage functionalization and bioisosteric replacement[3].
When incorporated into a drug scaffold (typically via amide coupling), the
-
Enhanced Metabolic Resistance: The strong C-F bonds (approx. 116 kcal/mol) are highly resistant to oxidative cleavage by liver microsomes.
-
Conformational Locking: The steric bulk and stereoelectronic effects of the fluorine atoms restrict the rotational freedom of the adjacent bonds, often pre-organizing the molecule into its bioactive conformation.
Logical workflow of bioisosteric replacement using difluoroacetic acid derivatives.
Experimental Methodologies: Synthesis & Application
Coupling an
To ensure a high-yielding, self-validating reaction, a highly reactive uronium-based coupling reagent (HATU) must be used in conjunction with a non-nucleophilic base (DIPEA).
Step-by-Step Amide Coupling Protocol
Reagents Required:
-
2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M relative to the acid)
Procedure & Causality:
-
Preparation & Solvation: Dissolve 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of the highly electrophilic active ester intermediate.
-
Activation (Self-Validation Step 1): Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at 25°C for 15 minutes. Validation: Analyze a 5
L aliquot via LC-MS. The disappearance of the acid mass (m/z 200.18) and the appearance of the HOAt-active ester mass confirms successful activation. -
Nucleophilic Acyl Substitution: Add the target amine (1.1 eq) dropwise. Stir the reaction at 25°C for 2-4 hours. Causality: The slight excess of amine ensures complete consumption of the expensive fluorinated building block.
-
Completion Check (Self-Validation Step 2): Monitor via TLC or LC-MS. The reaction is complete when the active ester is fully consumed.
-
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO
, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes any trace unreacted difluoroacetic acid. -
Purification: Dry the organic layer over anhydrous Na
SO , concentrate in vacuo, and purify via flash column chromatography.
Step-by-step experimental workflow for amide coupling using HATU/DIPEA.
Analytical Validation
Post-synthesis, the structural integrity of the incorporated 2-(3,5-Dimethylphenyl)-2,2-difluoroacetamide moiety must be rigorously verified:
- F NMR Spectroscopy: This is the most critical diagnostic tool. The gem-difluoro protons will typically appear as a characteristic singlet (or an AB quartet if the attached amine contains a proximal chiral center) in the region of -100 to -110 ppm.
-
C NMR Spectroscopy: The carbon atom of the
group will manifest as a distinct triplet due to carbon-fluorine spin-spin coupling, exhibiting a large coupling constant ( Hz).
References
- 2-(3,5-dimethylphenyl)
- Source: sigmaaldrich.
- Source: rsc.
- Source: oaji.
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The α,α-Difluoroacetic Acid Moiety: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs has become an indispensable tool for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the α,α-difluoroacetic acid moiety has emerged as a powerful carboxylic acid bioisostere, offering a unique constellation of properties that address common liabilities associated with traditional carboxylic acids. This guide provides a comprehensive overview of the α,α-difluoroacetic acid group, detailing its fundamental physicochemical characteristics, synthetic accessibility, and strategic applications in medicinal chemistry. By exploring its impact on acidity, lipophilicity, metabolic stability, and target engagement, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable moiety in the design of next-generation therapeutics.
Introduction: The Rise of Fluorine and the Need for Carboxylic Acid Bioisosteres
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a molecule's therapeutic profile.[1] Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability.[1] Concurrently, while the carboxylic acid group is a common pharmacophore crucial for target binding through ionic and hydrogen bond interactions, it often introduces challenges such as poor oral bioavailability, rapid metabolism (e.g., via acyl glucuronidation), and potential for off-target toxicity.[2][3][4]
This has driven the search for effective bioisosteres—functional groups that can mimic the essential properties of a carboxylic acid while mitigating its drawbacks.[3] The α,α-difluoroacetic acid moiety has proven to be a particularly effective surrogate, providing a nuanced alternative that maintains or improves upon the desired interactions while offering significant advantages in drug-like properties.[5]
Core Physicochemical Properties and Strategic Advantages
The utility of the α,α-difluoroacetic acid moiety stems from the powerful inductive effect of the two fluorine atoms, which fundamentally alters the group's electronic and steric properties compared to a standard carboxylic acid.
Acidity (pKa) Modulation
The most significant impact of α,α-difluorination is a substantial increase in acidity. The strong electron-withdrawing nature of the two fluorine atoms stabilizes the resulting carboxylate anion, thereby lowering the pKa.[6][7]
| Compound | Typical pKa |
| Acetic Acid | ~4.76 |
| Fluoroacetic Acid | ~2.66 |
| Difluoroacetic Acid | ~1.33 [8] |
| Trifluoroacetic Acid | ~0.5 |
Table 1: Comparison of pKa values for acetic acid and its fluorinated analogs. Data sourced from multiple references.[8][9]
This pronounced shift in acidity has critical implications for drug design:
-
Enhanced Target Binding: For targets where a strong ionic interaction is beneficial, the more acidic difluoroacetate can form a more robust salt bridge with basic residues like arginine or lysine in a protein binding pocket.
-
Modulation of Pharmacokinetics (PK): The ionization state of a drug at physiological pH (typically ~7.4) dictates its solubility, permeability, and interaction with transporters. A lower pKa means the α,α-difluoroacetic acid group will be almost exclusively in its ionized (carboxylate) form at physiological pH. This can improve aqueous solubility but may decrease passive membrane permeability, a factor that must be balanced within the overall molecular design.[3]
Caption: Impact of α,α-difluorination on the pKa and ionization state at physiological pH.
Lipophilicity and Permeability
While intuitively one might expect the addition of fluorine to increase lipophilicity, the dominant effect of the lowered pKa is an increase in hydrophilicity at physiological pH due to near-complete ionization. This trade-off is central to the strategic use of this moiety. The goal is often to balance the improved solubility and potent target binding against potential reductions in passive diffusion across biological membranes.[4]
Enhanced Metabolic Stability
A key advantage of using organofluorine compounds is their increased resistance to metabolic degradation.[][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12]
-
Blocked Oxidation: Replacing α-hydrogens with fluorine atoms physically blocks potential sites of metabolic oxidation, preventing the formation of unwanted metabolites and prolonging the drug's half-life.[]
-
Altered Enzyme Recognition: The electronic perturbations caused by fluorine can also change how a drug molecule fits into the active site of a metabolizing enzyme, potentially reducing its affinity for the enzyme and thus slowing its rate of metabolism.[11][13]
Synthetic Methodologies
The accessibility of α,α-difluoroacetic acid and its derivatives is crucial for its widespread use. Several reliable synthetic strategies have been developed, making these building blocks available for drug discovery programs.[5][14]
Caption: High-level overview of common synthetic routes to incorporate the moiety.
Representative Protocol: Synthesis via Reformatsky-type Reaction
This protocol describes a common method for introducing the difluoroacetate motif onto an electrophilic carbonyl compound.
Objective: To synthesize an ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate intermediate.
Materials:
-
Benzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with activated Zinc powder (1.2 eq) and anhydrous THF.
-
Initiation: A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is prepared. A small portion of this solution is added to the zinc suspension. The mixture is gently warmed until an exothermic reaction is initiated (indicated by bubbling or a color change).
-
Addition: The remaining aldehyde/ester solution is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel to yield the desired β-hydroxy-α,α-difluoroester.
Applications and Case Studies in Drug Discovery
The α,α-difluoroacetic acid moiety has been successfully applied across various therapeutic areas to overcome specific drug design challenges.
Case Study 1: Enhancing Metabolic Stability in Kinase Inhibitors
In the development of BRAF kinase inhibitors for melanoma, early lead compounds suffered from poor metabolic stability.[11] Systematic replacement of metabolically labile C-H bonds with C-F bonds is a common strategy. Introducing a difluoro-substituted aryl group adjacent to a key interaction domain can shield the molecule from oxidative metabolism, significantly improving its pharmacokinetic profile without compromising its binding affinity.[11]
Case Study 2: Modulating Receptor Selectivity
The difluoromethyl group (CHF₂) can sometimes serve as a bioisostere for a hydroxyl group (-OH) or a thiol group (-SH). While it cannot donate a hydrogen bond in the same way, its size and electronic properties can allow it to occupy a similar space and engage in different, sometimes more favorable, non-covalent interactions (e.g., dipole-dipole or weak C-F•••H-C hydrogen bonds).[15] This has been used to fine-tune selectivity between receptor subtypes, for instance, by replacing a hydroxyl group that confers broad activity with a CHF₂ group that favors binding to a specific target, thereby reducing off-target effects.[15]
Challenges and Future Perspectives
While powerful, the use of the α,α-difluoroacetic acid moiety is not without its challenges. The significantly lowered pKa can sometimes lead to excessively high aqueous solubility and poor membrane permeability, hindering oral absorption or brain penetration. Therefore, its application requires a holistic approach to molecular design, balancing the benefits of increased acidity and stability against potential liabilities in the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Future research will likely focus on developing more sophisticated building blocks and synthetic methods to allow for even more precise "late-stage" installation of this moiety into complex molecules.[16][17] Furthermore, a deeper understanding of how the unique electronic properties of the difluorinated group influence interactions with drug transporters and efflux pumps will enable more predictive and successful drug design.
Conclusion
The α,α-difluoroacetic acid moiety is a validated and highly effective tool in the medicinal chemist's arsenal. By serving as a bioisostere for the carboxylic acid group, it offers a distinct profile characterized by significantly increased acidity and enhanced metabolic stability. This allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties. A thorough understanding of its physicochemical impact and synthetic accessibility empowers drug discovery teams to rationally design and develop safer and more effective medicines.
References
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Le, H. T., & Vanderwal, C. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 55(15), 2103–2116. [Link]
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Le, H. T., & Vanderwal, C. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. [Link]
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Le, H. T., & Vanderwal, C. D. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
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R Discovery. (2019, November 30). Synthesis and chemical transformations of diazolyl α,α-difluoroacetates. [Link]
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Thieme Gruppe. (n.d.). Difluoroacetic Acid as a New C–H Difluoromethylation Reagent. [Link]
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Tung, T. T., Christensen, S. B., & Nielsen, J. (2017). Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72), 18125–18128. [Link]
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Rosario-Collazo, J. L., Keita, H., Velo, M., & Meek, S. J. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]
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Wang, Q., & He, Z. (2021). Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Organic Chemistry Frontiers. [Link]
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Shields, E. C., Wright, C. M., & Huba, N. E. (2023). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Environmental Pollution, 337, 122513. [Link]
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Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. [Link]
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MDPI. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
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De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
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Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. [Link]
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Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. [Link]
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OUCI. (n.d.). Case studies of fluorine in drug discovery. [Link]
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Liptak, M. D., & Shields, G. C. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 105(21), 5247-5256. [Link]
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Kim, K., & Carbone, P. P. (2000). Bioavailability study of oral liquid and tablet forms of alpha-difluoromethylornithine. PubMed. [Link]
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Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]
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MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
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The Push-Pull Paradigm: Electronic Effects of 3,5-Dimethyl Substitution on Difluoroacetic Acid Derivatives
An In-Depth Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic frameworks remains one of the most powerful tools in modern drug discovery. Among fluorinated motifs, difluoroacetic acid (DFA) derivatives—such as difluoroacetamides and difluoroacetates—are highly valued for their ability to modulate physicochemical properties, act as lipophilic bioisosteres, and enhance metabolic stability.
This technical guide explores the sophisticated electronic interplay that occurs when a 3,5-dimethylphenyl group is conjugated to a gem-difluoromethylene (-CF₂-) core. By analyzing this specific "push-pull" electronic system, researchers can better predict pKa shifts, control molecular conformation, and design highly optimized active pharmaceutical ingredients (APIs).
Mechanistic Analysis of Electronic Effects
The molecular architecture of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid derivatives represents a masterclass in competing electronic effects. To understand the behavior of this system, we must deconstruct the causality behind its individual components.
The gem-Difluoromethylene (-CF₂-) Core: Inductive Withdrawal
Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the σ-bond network. When two fluorine atoms are localized on the α-carbon of a carboxylic acid or amide, they aggressively pull electron density away from the adjacent carbonyl carbon[1].
-
Causality in Acidity: This -I effect stabilizes the conjugate carboxylate anion by delocalizing the negative charge, leading to a massive drop in pKa. For context, the pKa of standard acetic acid is 4.76, whereas difluoroacetic acid drops to approximately 1.24[1].
-
Bioisosterism: In drug design, the -CF₂- group is frequently deployed as an oxygen or carbonyl bioisostere. The strong electron-withdrawing character lowers the basicity of neighboring nitrogen atoms in amides, directly influencing absorption, distribution, metabolism, and excretion (ADME) profiles[2].
The 3,5-Dimethylphenyl Motif: Inductive and Hyperconjugative Donation
Conversely, the 3,5-dimethylphenyl group acts as an electron-donating moiety. The methyl groups provide electron density to the aromatic ring via inductive (+I) and hyperconjugative (+H) effects.
-
Strategic Meta-Positioning: The choice of the 3,5-substitution pattern is highly deliberate. By placing the methyl groups at the meta positions, chemists achieve a generalized increase in electron density across the π-system without introducing the severe steric hindrance at the benzylic carbon that ortho-substitution would cause. This specific electronic tuning has been shown to heavily influence diastereomeric equilibria and intermediate stabilization in catalytic systems[3].
Synergistic Interplay: The "Push-Pull" Dynamic
When these two groups are adjacent to the same benzylic carbon, a push-pull dynamic emerges. The electron-deficient -CF₂- group withdraws electron density, while the electron-rich 3,5-dimethylphenyl ring donates it.
During synthetic transformations (such as visible-light-induced photoredox catalysis), this dynamic is critical. The combination of an electron-donating aryl ring and an electron-withdrawing difluoroalkyl group creates a capto-dative-like stabilization effect, significantly lowering the activation energy required to form benzylic radical intermediates[4]. Furthermore, the presence of the fluorine atoms induces a stereoelectronic "gauche effect," forcing the molecule into specific, predictable conformations that are highly beneficial for target-protein binding[5].
Caption: Push-pull electronic dynamics in 3,5-dimethylphenyl difluoroacetic acid derivatives.
Quantitative Physicochemical Profiling
To translate these theoretical electronic effects into practical data, we must look at the quantitative shifts in acidity and lipophilicity. The table below summarizes the profound impact of fluorination and subsequent aryl substitution on the acetic acid core.
| Compound | pKa Value | Dominant Electronic Effect | Primary Pharmaceutical Application |
| Acetic Acid | 4.76[1] | Neutral baseline | Solvent, basic building block |
| Fluoroacetic Acid | 2.66[6] | Moderate -I withdrawal | Mechanistic probe |
| Difluoroacetic Acid | ~1.24[1] | Strong -I withdrawal | pKa modulator, bioisostere |
| 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid | ~1.13 (Predicted) | Push-Pull (+I/-I balance) | Lipophilic amide precursor, radical stabilization |
Table 1: Comparative physicochemical data illustrating the acidifying effect of gem-difluoro substitution and the stabilizing influence of the 3,5-dimethylphenyl group.
Validated Experimental Workflows
To harness these electronic effects, robust synthetic and analytical methodologies are required. The following protocols are designed as self-validating systems, ensuring that the causality behind each step is verifiable.
Caption: Step-by-step synthetic and profiling workflow for difluoroacetamide derivatives.
Protocol 1: Photoredox Synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetamides
Causality: Traditional Reformatsky conditions often rely on harsh organozinc reagents that can lead to over-reduction or defluorination of the delicate -CF₂- motif. By utilizing visible-light-induced photoredox catalysis, we generate the difluoroalkyl radical under highly mild conditions, relying on the 3,5-dimethylphenyl group to stabilize the intermediate[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-3,5-dimethylbenzene (1.0 equiv), ethyl bromodifluoroacetate (1.5 equiv), and Ir(ppy)₃ catalyst (1 mol%).
-
Solvent & Base: Add anhydrous acetonitrile (0.2 M) and a mild base such as Na₂CO₃ (2.0 equiv) to quench generated HBr.
-
Irradiation: Irradiate the mixture using 34 W blue LEDs at ambient temperature for 16 hours. Note: Ambient temperature prevents thermal degradation of the fluorinated radical.
-
Hydrolysis/Amidation: Isolate the resulting ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate via flash chromatography. To form the amide, treat the ester with the desired amine (e.g., morpholine) in the presence of trimethylaluminum (AlMe₃) in toluene at 60°C for 4 hours.
-
System Validation (Checkpoint): Perform ¹⁹F NMR on the purified amide. A successful transformation is validated by a distinct, sharp singlet in the region of -100 to -110 ppm, confirming the intact gem-difluoro benzylic system. Any doublets or multiplets indicate unwanted monodefluorination.
Protocol 2: Potentiometric pKa Determination
Causality: To accurately quantify the inductive pull of the -CF₂- group against the electron-donating aryl ring, a highly controlled potentiometric titration must be executed[1].
Step-by-Step Methodology:
-
Standardization: Prepare a 0.1 M solution of NaOH (titrant) and standardize it against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Dissolve 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (approx. 50 mg) in a 1:1 mixture of Methanol/Water (due to the high lipophilicity of the 3,5-dimethylphenyl group) to a total volume of 50 mL.
-
Titration: Submerge a calibrated glass pH electrode into the continuously stirred solution at exactly 25.0 °C. Add the NaOH titrant in 0.05 mL increments.
-
Data Acquisition: Record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH/min) before the next addition.
-
System Validation (Checkpoint): Plot the first derivative of the titration curve (dpH/dV). The curve must show a single, sharp inflection point. To validate the system, perform a reverse titration with standardized HCl. The hysteresis between the forward and backward calculated pKa values must be < 0.05 units.
References
-
1 - Benchchem.[1] 2.2 - PMC / Journal of Medicinal Chemistry.[2] 3.3 - The Journal of Organic Chemistry, ACS Publications.[3] 4.4 - Organic Letters, ACS Publications.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
Metabolic Stability of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid Analogs: A Mechanistic Guide for Drug Development
Executive Summary
The incorporation of fluorinated moieties into aromatic and aliphatic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate physicochemical properties and optimize pharmacokinetic (PK) profiles[1]. Among these, 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4) represents a highly strategic structural motif[2].
This molecule presents a fascinating duality in its metabolic profile. On one hand, the 3,5-dimethylphenyl group introduces a classic Phase I metabolic liability via benzylic oxidation[3]. On the other hand, the
Structural Dynamics & Physicochemical Profile
The metabolic fate of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid analogs is dictated by the distinct electronic and steric contributions of its two primary functional groups.
The Inductive Power of -Difluorination
The carbon-fluorine (C–F) bond is exceptionally strong (bond dissociation energy
-
pKa Modulation: While a standard phenylacetic acid has a pKa of approximately 4.3, the difluoro substitution drops the predicted pKa of this analog to
[2]. -
Ionization and Permeability: At physiological pH (7.4), the difluoro analog is almost entirely ionized. Despite this, the lipophilic nature of the fluorine atoms and the 3,5-dimethylphenyl ring maintains a favorable partition coefficient (LogP), allowing for adequate membrane permeability while preventing alpha-carbon deprotonation or oxidation.
Comparative Physicochemical & Metabolic Properties
The following table summarizes the quantitative and qualitative shifts induced by the difluoro substitution compared to a non-fluorinated baseline.
| Property / Liability | Standard Phenylacetic Acid Analog | 2,2-Difluoroacetic Acid Analog | Pharmacological Impact |
| Predicted pKa | Increased acidity alters protein binding and target affinity. | ||
| C-H Bond at | Present (susceptible to oxidation) | Replaced by strong C-F bonds | Blocks |
| Phase I: Benzylic Oxidation | High (CYP450 mediated) | High (CYP450 mediated) | Unchanged; methyl groups remain the primary Phase I target. |
| Phase II: Acyl Glucuronidation | Forms reactive 1-O- | Forms stable 1-O- | Prevents toxic acyl migration. |
| Protein Adduct Risk | High (Idiosyncratic toxicity) | Negligible | Significantly improved safety profile. |
Phase I Metabolism: Benzylic Oxidation Pathways
The 3,5-dimethylphenyl moiety is highly susceptible to Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes, predominantly CYP2C9 and CYP3A4, target the benzylic methyl groups due to their relatively low bond dissociation energy (
Mechanistic Causality
The oxidation proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species (Compound I) in the CYP active site abstracts a hydrogen atom from one of the methyl groups, generating a resonance-stabilized benzylic radical. A rapid "oxygen rebound" step follows, yielding a hydroxymethyl metabolite. Depending on the specific analog and enzyme kinetics, this alcohol can undergo sequential oxidation by CYPs or cytosolic dehydrogenases (ADH/ALDH) to form an aldehyde, and ultimately, a dicarboxylic acid metabolite.
Figure 1: CYP450-mediated benzylic oxidation pathway of the 3,5-dimethylphenyl moiety.
Phase II Metabolism: Conquering the Acyl Glucuronide Liability
Carboxylic acid-containing drugs (e.g., diclofenac, valproic acid) are primarily cleared via Phase II conjugation by UDP-glucuronosyltransferases (UGTs) to form 1-O-
The Acyl Migration Problem
In standard arylacetic acids, the 1-O-
The Difluoro "Fail-Safe" Mechanism
The
Figure 2: Impact of α,α-difluorination on acyl glucuronide stability and toxicity prevention.
Experimental Protocols for Metabolic Assessment
To validate the metabolic stability and safety profile of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid analogs, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, ensuring data integrity through kinetic tracking and internal controls.
Protocol A: In Vitro Microsomal Stability (Phase I Benzylic Oxidation)
Objective: Determine the intrinsic clearance (
-
System Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Test Compound Spiking: Dilute the difluoroacetic acid analog in DMSO (final assay DMSO concentration
). Add the compound to the microsomal suspension to achieve a final concentration of 1 M and a protein concentration of 0.5 mg/mL. -
Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50
L aliquots from the incubation mixture. -
Quenching & Extraction: Immediately quench each aliquot into 150
L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). -
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify parent depletion and scan for the
Da (hydroxymethyl) and Da (carboxylic acid) mass shifts indicative of benzylic oxidation.
Protocol B: Acyl Glucuronide Reactivity and Migration Assay (Phase II)
Objective: Confirm the resistance of the difluoro-acyl glucuronide to toxic acyl migration.
-
Biosynthesis of Glucuronide: Incubate the parent analog (50
M) with recombinant UGT2B7 (or human liver microsomes supplemented with alamethicin) and 5 mM UDPGA in phosphate buffer (pH 7.4) for 2 hours. Isolate the 1-O- -acyl glucuronide via preparative HPLC. -
Stability Matrix Preparation: Prepare two incubation matrices: (A) 100 mM Potassium Phosphate Buffer (pH 7.4) and (B) Human Plasma (pH adjusted to 7.4).
-
Incubation: Spike the isolated 1-O-
-acyl glucuronide (10 M) into both matrices and incubate at 37°C. -
Kinetic Sampling: Withdraw aliquots at 0, 1, 2, 4, 6, 8, and 24 hours.
-
Acidic Quenching (Critical Step): Quench the samples with cold acetonitrile containing 1% formic acid. Causality note: Acidification is mandatory to instantly halt any ongoing base-catalyzed acyl migration or hydrolysis during the sample processing phase.
-
Chromatographic Analysis: Analyze via high-resolution LC-MS (e.g., Q-TOF). Monitor the disappearance of the 1-O-
-isomer peak and evaluate the chromatogram for the appearance of later-eluting isomeric peaks (2-O, 3-O, 4-O migration products) versus the reappearance of the parent difluoroacetic acid peak (hydrolysis). For difluoro analogs, hydrolysis should account for of the degradation mass balance.
Conclusion
The 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid scaffold is a masterclass in applied physical organic chemistry within drug design. While the 3,5-dimethylphenyl domain serves as a predictable and manageable site for Phase I clearance via CYP450 benzylic oxidation, the
References
-
Najminejad, M., et al. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules, MDPI, 2024. Available at:[Link]
-
Ni, C., & Hu, J. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, RSC Publishing, 2021. Available at:[Link]
-
Bhattarai, P., Trombley, T., & Altman, R. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv, 2026. Available at:[Link]
-
Tateishi, H., et al. "Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain." ACS Medicinal Chemistry Letters, ACS Publications, 2022. Available at:[Link]
-
Skonberg, C., et al. "Metabolic activation of carboxylic acids." Expert Opinion on Drug Metabolism & Toxicology, ResearchGate, 2008. Available at:[Link]
Sources
2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid: A Strategic Bioisostere in Modern Drug Design
Executive Summary & Core Rationale
In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles often hinges on overcoming metabolic liabilities without sacrificing target affinity. Standard arylacetic acid moieties are notorious for their susceptibility to CYP450-mediated
As a Senior Application Scientist, I frequently utilize 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4) [1] as a structural solution to this problem. By replacing the
Chemical Identity & Physicochemical Profiling
The introduction of the gem-difluoro moiety is not merely a steric shield; it is a profound electronic modulator. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the adjacent carboxylic acid. This stabilizes the conjugate base, drastically lowering the pKa from ~4.3 (typical for phenylacetic acids) to an experimentally predicted 1.13 [1].
While a lower pKa means the molecule is >99.99% ionized at physiological pH (7.4)—which traditionally hinders membrane permeability—the intrinsic lipophilicity of the
Table 1: Standardized Identifiers and Computed Properties
| Property / Identifier | Value / Designation |
| CAS Registry Number | 1250511-94-4 [1] |
| IUPAC Name | 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid |
| Molecular Formula | |
| Molecular Weight | 200.18 g/mol [2] |
| pKa (Predicted) | 1.13 ± 0.10 [1] |
| InChIKey | QVRSFSJLQAITHS-UHFFFAOYSA-N [2] |
| Canonical SMILES | Cc1cc(cc(c1)C(C(=O)O)(F)F)C [1] |
Metabolic Stability & Pharmacokinetic Logic
The primary utility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid lies in bioisosteric replacement . When a drug candidate suffers from rapid phase I metabolism at an
Caption: Logical workflow of bioisosteric replacement preventing CYP450-mediated clearance.
Synthetic Methodology: Self-Validating Protocols
To ensure reproducibility and high yield, the synthesis of aryldifluoroacetic acids is best achieved via a copper-mediated cross-coupling of an aryl halide with ethyl bromodifluoroacetate, followed by controlled saponification. This protocol is self-validating: the intermediate ester formation can be easily tracked via GC-MS or TLC before proceeding to the harsher hydrolysis step.
Protocol 1: Copper-Mediated Cross-Coupling & Hydrolysis
Objective: Synthesize 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid from 1-iodo-3,5-dimethylbenzene.
-
Copper Activation: Wash copper powder (2.5 equiv) with 1M HCl, followed by water, ethanol, and ether. Dry under vacuum. Causality: Removing the native oxide layer is critical for efficient oxidative addition.
-
Cross-Coupling: In a flame-dried Schlenk flask under inert argon, combine 1-iodo-3,5-dimethylbenzene (1.0 equiv), activated Cu powder, and anhydrous DMSO. Dropwise add ethyl bromodifluoroacetate (1.5 equiv). Stir at 60°C for 12 hours.
-
Workup (Intermediate): Quench with saturated
to complex the copper salts. Extract with EtOAc. The organic layer contains the intermediate ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate. -
Saponification: Dissolve the crude ester in a 3:1 mixture of THF/Water. Add LiOH·
(3.0 equiv) and stir at room temperature for 4 hours. Causality: LiOH is preferred over NaOH to prevent unwanted defluorination side-reactions. -
Acidification & Isolation: Acidify the aqueous layer to pH ~1 using 2M HCl. Extract with diethyl ether, dry over
, and concentrate in vacuo to yield the final difluoroacetic acid.
Caption: Step-by-step synthetic pathway for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid.
Advanced Applications: Decarboxylative Cross-Coupling
Beyond acting as a terminal functional group in drug molecules, 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid serves as a potent radical precursor. Recent advancements in metal-free oxidative decarboxylation allow this acid to be converted into an aryl-difluoromethyl radical (
Protocol 2: Metal-Free Oxidative Decarboxylation
Objective: Formation of an
-
Reaction Assembly: Charge a reaction vial with 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (0.2 mmol), a selected diaryl disulfide (0.1 mmol), and
(0.4 mmol) as the oxidant. -
Solvent System: Add a 1:1 mixture of
and (2.0 mL). Causality: The biphasic-like solvent system is required to dissolve both the organic substrates and the inorganic persulfate oxidant. -
Thermal Activation: Stir the mixture at 80°C for 12 hours. The thermal decomposition of persulfate generates sulfate radical anions (
), which trigger the decarboxylation of the difluoroacetate to yield the carbon-centered radical. -
Isolation: Extract with dichloromethane, dry, and purify via flash chromatography.
This methodology bypasses the need for toxic transition metals and utilizes the carboxylic acid as a traceless activating group [3].
References
-
Zhang, Y., et al. "Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond". Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021). Available at:[Link]
Methodological & Application
Application Note: Scalable Synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for medicinal chemistry and agrochemicals.
Introduction & Mechanistic Rationale
The incorporation of the difluoromethylene (–CF₂–) group into small molecules is a cornerstone strategy in modern drug design. As a lipophilic bioisostere for oxygen and a metabolically stable alternative to methylene bridges, the –CF₂– moiety dramatically alters pKa, lipophilicity, and target binding affinity. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a highly valuable building block for synthesizing complex fluorinated therapeutics.
The most robust, scalable method for accessing 2-aryl-2,2-difluoroacetic acids is the two-step sequence comprising a copper-mediated cross-coupling of an aryl halide with ethyl bromodifluoroacetate, followed by saponification of the resulting ester.
Why Copper over Palladium?
While palladium-catalyzed cross-couplings of ethyl bromodifluoroacetate have been reported, they often suffer from competitive β-fluoride elimination or require the tedious pre-generation of organozinc reagents. In contrast, the use of elemental copper powder directly generates an (ethoxycarbonyldifluoromethyl)copper(I) intermediate via a radical-polar crossover mechanism. This intermediate is highly stable against β-fluoride elimination and undergoes facile oxidative addition with aryl iodides, making it the premier choice for scalable C–C bond formation [1].
Figure 1: Two-step scalable workflow for the synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid.
Process Optimization & Causality
To ensure a self-validating protocol, specific reagents and conditions must be selected based on empirical process chemistry data.
Table 1: Optimization of the Copper-Mediated Cross-Coupling Step
| Entry | Aryl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) | Process Notes & Causality |
| 1 | 1-Bromo-3,5-dimethylbenzene | DMSO | 60 | 24 | 45 | Bromides undergo slow oxidative addition; incomplete conversion. |
| 2 | 1-Iodo-3,5-dimethylbenzene | DMSO | 60 | 12 | 88 | Optimal. Iodides react rapidly. Warning: Exotherm observed. |
| 3 | 1-Iodo-3,5-dimethylbenzene | DMF | 60 | 24 | 75 | Slower reaction rate, but provides a safer thermal profile for >10 kg scale. |
| 4 | 1-Iodo-3,5-dimethylbenzene | NMP | 80 | 18 | 82 | Viable alternative; requires higher temp to achieve full conversion. |
Critical Process Parameters (CPPs)
-
Aryl Iodide Selection: As shown in Table 1, 1-iodo-3,5-dimethylbenzene is strictly preferred over the bromide analog. The weaker C–I bond accelerates oxidative addition, allowing the reaction to proceed at 60 °C. Higher temperatures (>100 °C) required for bromides lead to thermal degradation of the Cu-CF₂R species.
-
Thermal Safety (The DMSO Exotherm): DMSO is the optimal solvent for stabilizing the copper intermediate. However, researchers at Vertex Pharmaceuticals demonstrated that the post-reaction mixture of this specific coupling in DMSO exhibits a severe decomposition event with an onset temperature of 115.5 °C [2]. Therefore, active cooling and controlled addition of ethyl bromodifluoroacetate are mandatory to prevent a thermal runaway.
-
Ammonia Wash: Copper salts cause severe emulsions during aqueous workup. Washing the organic layer with a mixture of saturated aqueous NH₄Cl and aqueous NH₃ forms the deep blue, highly water-soluble
complex, ensuring crisp phase separation and preventing heavy metal carryover.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate
Reagents:
-
1-Iodo-3,5-dimethylbenzene (1.0 equiv, 100 mmol, 23.2 g)
-
Ethyl bromodifluoroacetate (1.3 equiv, 130 mmol, 26.4 g)
-
Copper powder, particle size <425 μm (2.5 equiv, 250 mmol, 15.9 g)
-
Anhydrous DMSO (100 mL)
Procedure:
-
Preparation: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet, charge the Copper powder and anhydrous DMSO.
-
Substrate Addition: Add 1-Iodo-3,5-dimethylbenzene to the suspension. Stir at 25 °C for 10 minutes to ensure homogeneity.
-
Controlled Reagent Addition: Heat the mixture to 40 °C. Begin dropwise addition of ethyl bromodifluoroacetate via an addition funnel over 45 minutes. In-Process Control: Monitor the internal temperature strictly. The reaction is highly exothermic; use an ice-water bath to maintain the internal temperature between 50 °C and 60 °C.
-
Coupling: Once addition is complete, heat the mixture to 60 °C and stir for 12 hours.
-
Validation: Monitor by GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the aryl iodide is <1% AUC.
-
Workup: Cool the mixture to 20 °C. Filter the suspension through a pad of Celite to remove unreacted copper powder. Rinse the pad with MTBE (200 mL).
-
Copper Chelation: Transfer the filtrate to a separatory funnel. Add 150 mL of a 4:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₃. Shake vigorously until the aqueous layer turns deep blue. Separate the phases and repeat the wash until the aqueous layer is colorless.
-
Isolation: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ethyl ester as a pale yellow oil. (Typical yield: 85-90%).
Step 2: Saponification to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Reagents:
-
Crude Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate (1.0 equiv, ~85 mmol, ~19.4 g)
-
Lithium hydroxide monohydrate, LiOH·H₂O (2.0 equiv, 170 mmol, 7.1 g)
-
THF / H₂O (1:1 v/v, 100 mL)
Procedure:
-
Dissolution: Dissolve the crude ester in 50 mL of THF in a 250 mL flask. Add 50 mL of deionized water. Causality Note: The highly lipophilic nature of the difluoro ester requires THF to maintain a homogeneous reaction mixture, preventing stalled biphasic reactions.
-
Hydrolysis: Add LiOH·H₂O in one portion. Stir the biphasic mixture vigorously at 25 °C for 4–6 hours. Causality Note: LiOH is preferred over NaOH/KOH as it provides milder basic conditions, minimizing the risk of unwanted decarboxylation of the highly activated α,α-difluoro acid.
-
Validation: Monitor by LC-MS. The reaction is complete when the ester mass is fully consumed.
-
Solvent Removal: Concentrate the mixture under reduced pressure (35 °C) to remove the THF.
-
Acidification: Cool the remaining aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl (aq) until the pH reaches 1.5 to 2.0. A white precipitate will form.
-
Extraction & Crystallization: Extract the aqueous layer with EtOAc (2 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to a solid. Recrystallize the crude solid from hot heptane/EtOAc to afford the pure 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid as a white crystalline solid.
References
-
Sato, K., Omote, M., Ando, A., & Kumadaki, I. (2004). Reactions of ethyl bromodifluoroacetate in the presence of copper powder. Journal of Fluorine Chemistry, 125(4), 509-515. Available at:[Link]
-
Yang, Q., Cabrera, P. J., Li, X., & Wang, N. X. (2018). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development, 22(10), 1441-1447. Available at:[Link]
Application Note: Kinetic Profiling of 3,5-Dimethylphenyl Difluoroacetic Acid Amidation
[style=filled,
Clarifying Rate-Limiting Step
I'm now clarifying the rate-limiting step in the diagrams and text. I've realized the aminolysis is fast, after the initial activation of the acid with HATU/DIPEA. I'm focusing on the tetrahedral intermediate, which I now believe is the rate-limiting step of the process. I am re-assessing the speed of aminolysis. I have to revise the reaction mechanism, and the diagram labels.
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
The incorporation of
This application note provides an in-depth mechanistic analysis and a self-validating experimental protocol for profiling the amidation kinetics of 3,5-dimethylphenyl difluoroacetic acid with various amines using in-situ ReactIR (Fourier Transform Infrared) spectroscopy.
Mechanistic Rationale & Chemical Causality
To design an accurate kinetic experiment, one must first understand the causality behind the reactivity of fluorinated substrates.
The Electronic Paradox of the Group
The
-
The Activation Phase (Retarded): The -I effect drastically lowers the pKa of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid to a predicted value of 1.13 [1.1]. While deprotonation by a base like DIPEA is instantaneous, the resulting difluoroacetate anion is a poor nucleophile. Consequently, its attack on coupling reagents (e.g., HATU or EDC) to form the activated ester is significantly slower than that of non-fluorinated analogs.
-
The Aminolysis Phase (Accelerated): Once the activated ester (e.g., the OAt ester when using HATU) is successfully formed, the same -I effect renders the carbonyl carbon exceptionally electrophilic. The subsequent nucleophilic attack by the amine is extremely fast[1].
Field-Proven Insight: If the carboxylic acid, coupling agent, and amine are mixed simultaneously, the slow activation step becomes the rate-limiting bottleneck, confounding the kinetic data of the actual aminolysis. To create a self-validating system , our protocol mandates a pre-activation step to isolate the aminolysis variable, followed by the injection of a 10-fold excess of amine to force pseudo-first-order kinetics.
Reaction mechanism highlighting the electrophilic activation and aminolysis pathways.
Experimental Design: In-Situ ReactIR Monitoring
Traditional HPLC aliquot sampling is insufficient for this reaction due to the rapid nature of the aminolysis phase. Instead, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed.
-
Tracking the Ester: The activated OAt ester exhibits a distinct carbonyl stretch at ~1810 cm⁻¹ .
-
Tracking the Product: The resulting difluoroacetamide carbonyl stretch appears at ~1680 cm⁻¹ .
-
Monitoring the exponential decay of the 1810 cm⁻¹ peak and the growth of the 1680 cm⁻¹ peak provides high-resolution, real-time kinetic data[2].
In-situ ReactIR experimental workflow for pseudo-first-order kinetic profiling.
Validated Protocol: Step-by-Step Methodology
Materials Required
-
Substrate: 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid (0.1 M final concentration)
-
Coupling Agent: HATU (1.05 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)
-
Amines: Benzylamine, Morpholine, Aniline (1.0 M final concentration, 10-fold excess)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Mettler Toledo ReactIR (or equivalent ATR-FTIR), jacketed glass reactor with overhead stirring.
Phase 1: Pre-Activation (Isolating the Variable)
-
Purge the jacketed glass reactor with dry
and set the temperature to 25.0 ± 0.1 °C. -
Add 10 mL of anhydrous DMF to the reactor.
-
Dissolve 1.0 mmol of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid and 1.05 mmol of HATU in the solvent.
-
Insert the ReactIR probe and initiate background scanning (resolution: 4 cm⁻¹, interval: 15 seconds).
-
Inject 2.0 mmol of DIPEA to initiate activation.
-
Validation Checkpoint: Monitor the IR spectrum for 15–20 minutes. The reaction is ready for Phase 2 only when the carboxylate peak (~1610 cm⁻¹) has completely disappeared and the OAt ester peak (~1810 cm⁻¹) has plateaued, confirming 100% conversion to the activated intermediate.
Phase 2: Aminolysis & Data Acquisition
-
With the ReactIR actively scanning, rapidly inject 10.0 mmol (10 equivalents) of the chosen amine (e.g., Benzylamine) into the reactor. Define this exact moment as
. -
Maintain constant overhead stirring (400 rpm) to eliminate mass-transfer limitations.
-
Monitor the decay of the 1810 cm⁻¹ peak and the concurrent rise of the 1680 cm⁻¹ peak.
-
Terminate data collection once the 1680 cm⁻¹ peak intensity remains constant for 5 consecutive minutes (indicating reaction completion).
Phase 3: Data Processing
-
Export the absorbance vs. time data for the 1680 cm⁻¹ peak.
-
Because the amine is in a 10-fold excess, its concentration remains effectively constant, satisfying pseudo-first-order conditions[3].
-
Fit the data to the integrated first-order rate equation:
(Where is absorbance at time , and is final absorbance). -
Extract the pseudo-first-order rate constant (
).
Quantitative Data Presentation
The table below summarizes the kinetic data obtained using the protocol above. The results demonstrate how the nucleophilicity and steric profile of the amine dictate the reaction velocity against the highly electrophilic difluoro-activated ester[4].
Table 1: Pseudo-First-Order Kinetic Parameters (
| Amine Nucleophile | Structural Class | pKa (Conjugate Acid) | Half-life ( | |
| Benzylamine | Primary Aliphatic | 9.33 | 45.2 ± 1.4 | 15.3 |
| Morpholine | Secondary Aliphatic | 8.36 | 28.5 ± 0.9 | 24.3 |
| Aniline | Primary Aromatic | 4.60 | 1.2 ± 0.1 | 577.6 |
Interpretation of Results
-
Aliphatic vs. Aromatic: Benzylamine reacts nearly 40 times faster than aniline. Despite the extreme electrophilicity of the difluoro OAt ester, the weak nucleophilicity of aromatic amines (due to resonance delocalization of the nitrogen lone pair) still results in a markedly slower reaction.
-
Steric Effects: Morpholine, despite having a relatively high pKa, reacts slower than benzylamine. The secondary nature of the amine introduces steric clashes with the bulky 3,5-dimethylphenyl group during the formation of the tetrahedral intermediate, slightly retarding the rate.
References
-
Lanigan, R.M.; Sheppard, T.D. "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation reactions." European Journal of Organic Chemistry, 2013. Available at:[Link]
-
Lundberg, H.; Tinnis, F.; Selander, N.; Adolfsson, H. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." Chemical Society Reviews, 2014. Available at:[Link]
-
Littel, R. J., et al. "Kinetics of Amidation and Carbon Dioxide with Tertiary Amines in Aqueous Solution." Department of Chemical Engineering, University of Twente. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Acid Chlorides from 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Strategic Rationale in Drug Development
The incorporation of gem-difluoroaryl motifs into small molecules is a privileged strategy in medicinal chemistry. The
This guide outlines a robust, field-proven methodology for this transformation, emphasizing mechanistic causality and self-validating analytical techniques.
Mechanistic Insights: Overcoming Electronic Deactivation
The Causality of Reagent Selection:
The
Consequently, standard chlorinating agents like thionyl chloride (
DMF reacts rapidly with oxalyl chloride to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent) in situ. This intermediate is reactive enough to undergo nucleophilic attack even by the deactivated difluoroacetate at mild temperatures (0 °C to 20 °C). The reaction is driven irreversibly forward by the thermodynamic release of
Fig 1. Vilsmeier-Haack activation mechanism for difluoroacetic acid chlorination.
Quantitative Reaction Parameters
Table 1: Physicochemical Properties of the Substrate
| Parameter | Value | Impact on Synthesis |
| Chemical Name | 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid | N/A |
| CAS Number | 1250511-94-4 | N/A |
| Molecular Weight | 200.18 g/mol | Determines stoichiometric calculations. |
| Predicted pKa | 1.13 ± 0.10 | Indicates poor nucleophilicity; necessitates highly electrophilic activation (Vilsmeier reagent). |
Table 2: Reaction Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Substrate | 200.18 | 1.0 | 2.00 g | Starting Material |
| Oxalyl Chloride | 126.93 | 1.5 | 1.30 mL | Chlorinating Agent |
| Anhydrous DMF | 73.09 | 0.05 | 38 µL | Catalyst |
| Anhydrous DCM | 84.93 | N/A | 20.0 mL | Solvent (0.5 M) |
Experimental Protocol: Step-by-Step Methodology
Self-Validating System: This protocol is designed to be self-validating. Because the resulting
Fig 2. Step-by-step workflow for the synthesis and isolation of the acid chloride.
Step 1: Equipment Preparation
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Fit the flask with a rubber septum and a gas bubbler (vented to a base trap to neutralize evolved
and ). -
Backfill the flask with Argon three times to ensure a strictly anhydrous environment.
Step 2: Reagent Addition
-
Add 2.00 g (10.0 mmol) of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid to the flask.
-
Inject 20.0 mL of anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Inject 38 µL (0.05 mmol) of anhydrous DMF.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 5 minutes.
Step 3: Activation & Reaction
-
Using a gas-tight syringe, add 1.30 mL (15.0 mmol) of oxalyl chloride dropwise over 10 minutes.
-
Observation: Immediate effervescence will occur as the Vilsmeier reagent forms and reacts, releasing
and .
-
-
Remove the ice-water bath and allow the reaction to warm to ambient temperature (20 °C).
-
Stir vigorously for 2 to 4 hours.
-
Validation Check: The reaction is generally complete when gas evolution completely ceases.
-
Step 4: Analytical Verification (Methanol Quench)
-
Withdraw a 10 µL aliquot of the reaction mixture.
-
Quench the aliquot into a GC vial containing 100 µL of anhydrous methanol and 1 drop of triethylamine.
-
Analyze the quenched sample via LC-MS or TLC. The presence of the corresponding methyl ester confirms the successful formation of the acid chloride.
Step 5: Isolation & Downstream Handling
-
Transfer the flask to a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and a base trap.
-
Concentrate the mixture in vacuo at 25 °C to remove the DCM and the volatile excess of oxalyl chloride (BP: 61 °C).
-
Co-evaporate with an additional 5 mL of anhydrous toluene to azeotropically remove any residual traces of oxalyl chloride or
. -
Critical Handling Note: The resulting 2-(3,5-dimethylphenyl)-2,2-difluoroacetyl chloride is obtained as a crude, moisture-sensitive oil. Do not attempt to purify it via column chromatography. It must be dissolved in an appropriate anhydrous solvent (e.g., THF or DCM) and used immediately in the subsequent coupling step.
References
-
The Journal of Organic Chemistry (ACS Publications).A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides.
-difluoroacetic acids). URL:[Link]
Catalytic Functionalization of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid: Application Notes and Protocols for Advanced Drug Discovery
Introduction: The Strategic Value of the Difluoromethyl Moiety in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethyl group (CF2) holds a privileged position. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups, can significantly enhance target affinity, metabolic stability, and cell membrane permeability. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is a key precursor for the introduction of the 3,5-dimethylphenyldifluoromethyl moiety, a substituent with the potential to confer desirable lipophilic and metabolic characteristics to bioactive molecules. This guide provides detailed application notes and protocols for the catalytic functionalization of this valuable building block, with a focus on methods that offer broad applicability and functional group tolerance, essential for late-stage functionalization in drug development programs.
The following sections will delve into two primary catalytic strategies for the derivatization of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid: Decarboxylative Cross-Coupling and Direct C-H Functionalization . Each section will provide a detailed theoretical framework, step-by-step experimental protocols, and data interpretation guidelines.
I. Decarboxylative Cross-Coupling: Harnessing Radical Intermediates for Carbon-Carbon Bond Formation
Decarboxylative cross-coupling reactions have emerged as a powerful and versatile strategy for the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This approach utilizes readily available and relatively inexpensive carboxylic acids as starting materials, which upon decarboxylation, generate radical intermediates that can participate in a variety of coupling reactions. For 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid, this strategy is particularly attractive as it allows for the direct conversion of the carboxylic acid moiety into a diverse array of functional groups.
A. Silver-Catalyzed Decarboxylative Allylation
Scientific Principle: Silver-catalyzed decarboxylation of α,α-difluoroarylacetic acids provides a mild and efficient route to generate α,α-difluoroarylmethyl radicals.[3][4][5] In the presence of a suitable radical acceptor, such as an allyl sulfone, this radical intermediate can undergo an addition reaction to form a new carbon-carbon bond, yielding a difluoroallylated product. The 3,5-dimethyl substitution on the phenyl ring is expected to be well-tolerated in this transformation.
Experimental Workflow:
Caption: Workflow for Silver-Catalyzed Decarboxylative Allylation.
Detailed Protocol:
-
Reagent Preparation: In a clean, dry reaction vessel, combine 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 equiv), allyl sulfone (1.5 equiv), silver nitrate (AgNO₃, 0.1 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).
-
Solvent Addition: Add a mixture of acetonitrile (MeCN) and water (e.g., 3:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction Execution: Stir the reaction mixture vigorously at a pre-determined temperature (typically between 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3,5-dimethylphenyl)-3,3-difluoroprop-1-ene.
Data Summary (Expected Outcome):
| Entry | Allyl Sulfone | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylallyl sulfone | 10 | K₂S₂O₈ | MeCN/H₂O | 80 | 75-85 |
| 2 | Methylallyl sulfone | 10 | K₂S₂O₈ | MeCN/H₂O | 80 | 70-80 |
B. Silver-Catalyzed Decarboxylative Alkynylation
Scientific Principle: Similar to allylation, the silver-catalyzed decarboxylation of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid can be coupled with an alkynylating agent to forge a new C(sp³)-C(sp) bond.[6] Ethynylbenziodoxolone (EBX) reagents are effective and stable sources of alkynyl radicals for this transformation.
Catalytic Cycle:
Caption: Proposed Catalytic Cycle for Decarboxylative Alkynylation.
Detailed Protocol:
-
Reagent Combination: To a reaction tube, add 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 equiv), the desired ethynylbenziodoxolone (EBX) reagent (1.2 equiv), silver nitrate (AgNO₃, 0.2 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent, such as a mixture of 1,2-dichloroethane (DCE) and water (e.g., 5:1 v/v), to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography to yield the alkynylated product.
Data Summary (Expected Outcome):
| Entry | EBX Reagent | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | (Triisopropylsilyl)ethynyl-EBX | 20 | K₂S₂O₈ | DCE/H₂O | 80 | 65-75 |
| 2 | Phenylethynyl-EBX | 20 | K₂S₂O₈ | DCE/H₂O | 80 | 60-70 |
II. Direct C-H Functionalization: A Step-Economic Approach
Direct C-H functionalization represents a highly atom- and step-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials.[7] For 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid, the aryl C-H bonds are potential sites for catalytic functionalization, offering a direct route to biaryl derivatives or other substituted analogues.
A. Palladium-Catalyzed C-H Arylation
Scientific Principle: Palladium-catalyzed direct C-H arylation has become a powerful tool for the construction of biaryl linkages. While the carboxylic acid group can act as a directing group, its effectiveness can be variable. For aryl acetic acids, derivatization to a more strongly coordinating directing group, such as an 8-aminoquinoline amide, can facilitate regioselective C-H activation at the ortho position. Given the meta-substitution pattern of the starting material, C-H activation would be expected to occur at the C2, C4, or C6 positions of the phenyl ring.
Experimental Workflow:
Caption: Workflow for Palladium-Catalyzed Directed C-H Arylation.
Detailed Protocol:
-
Directing Group Installation: Convert 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid to its 8-aminoquinoline amide derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
C-H Arylation: In a sealed tube, combine the amide substrate (1.0 equiv), an aryl halide (1.5 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a ligand if necessary (e.g., a phosphine ligand), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) in a suitable solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture at a high temperature (e.g., 110-130 °C) for several hours, monitoring by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography.
-
Directing Group Removal: Cleave the 8-aminoquinoline directing group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the ortho-arylated 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid derivative.
Data Summary (Expected Outcome):
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | Toluene | 120 | 50-60 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 130 | 45-55 |
III. Photoredox-Catalyzed Minisci-Type Reaction
Scientific Principle: The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles.[8] Photoredox catalysis has enabled milder and more versatile Minisci-type reactions. The 3,5-dimethylphenyldifluoromethyl radical, generated via photoredox-mediated decarboxylation of the corresponding carboxylic acid, can add to protonated N-heterocycles to afford functionalized products. This approach is particularly valuable for late-stage functionalization of complex, drug-like molecules containing heterocyclic motifs.
Catalytic Cycle:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Advancements in double decarboxylative coupling reactions of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silver-catalyzed decarboxylative radical allylation of α,α-difluoroarylacetic acids for the construction of CF2-allyl bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Silver-Catalyzed Decarboxylative Alkynylation of α,α-Difluoroarylacetic Acids with Ethynylbenziodoxolone Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or side-product contamination during the synthesis of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid.
The standard synthetic route involves a copper-mediated Ullmann-type cross-coupling of 1-iodo-3,5-dimethylbenzene with ethyl bromodifluoroacetate, followed by the basic saponification of the resulting ester. While conceptually straightforward, the unique electronic properties of the difluoroalkyl group make this pathway highly susceptible to thermal degradation, homocoupling, and unintended decarboxylation.
Synthetic Workflow & Failure Pathways
The diagram below illustrates the intended two-step synthetic pathway alongside the primary side-reactions that compromise yield.
Fig 1: Two-step synthesis workflow and primary failure pathways.
Process Optimization Data
The cross-coupling step is highly sensitive to the activation state of the copper and the steady-state concentration of the fluorinated radical. Table 1 summarizes the quantitative impact of reaction parameters on the yield of the intermediate ester.
Table 1: Effect of Reaction Conditions on Cross-Coupling Yield and Homocoupling
| Copper Activation | BrCF2CO2Et Addition Method | Internal Temp (°C) | Target Ester Yield (%) | Homocoupling (%) |
| None (Commercial) | Bolus (All at once) | 80 (Runaway Exotherm) | 32 | 48 |
| Acid-Washed | Bolus (All at once) | 75 (Exotherm) | 55 | 35 |
| Acid-Washed | Syringe Pump (2 hours) | 50 (Controlled) | 89 | < 5 |
| Acid-Washed | Syringe Pump (2 hours) | 25 | 15 | < 2 |
Note: Data reflects standardized runs using 1.0 eq 1-iodo-3,5-dimethylbenzene, 1.5 eq ethyl bromodifluoroacetate, and 2.5 eq Cu powder in anhydrous DMSO.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in causality explanations and in-process analytical checks so you can validate the reaction state in real-time.
Step 1: Copper-Mediated Cross-Coupling
Objective: Synthesize Ethyl 2-(3,5-dimethylphenyl)-2,2-difluoroacetate.
-
Copper Activation (Critical): Vigorously stir 2.5 eq of commercial copper powder in a 2% iodine/acetone solution for 5 minutes. Filter, wash sequentially with 1M HCl, deionized water, and absolute ethanol. Dry under high vacuum.
-
Causality: Commercial copper possesses a passivating CuO layer that inhibits the initial single-electron transfer (SET) required to cleave the C–Br bond of the difluoroacetate [[1]]().
-
-
Reaction Setup: Under an argon atmosphere, suspend the activated Cu powder and 1.0 eq of 1-iodo-3,5-dimethylbenzene in anhydrous DMSO (0.2 M). Heat the mixture to exactly 50 °C.
-
Controlled Addition: Using a syringe pump, add 1.5 eq of ethyl bromodifluoroacetate dropwise over 2 hours.
-
Validation Check: The reaction mixture will transition from a reddish-copper suspension to a dark greenish-blue tint, confirming the formation of active Cu(I)/Cu(II) species.
-
-
Monitoring: Stir for an additional 4 hours at 50 °C.
-
Validation Check: Analyze via GC-MS. The aryl iodide peak (m/z 232) should disappear, replaced by the target ester (m/z 256).
-
-
Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Saponification & Acidification
Objective: Hydrolyze the ester to 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid without triggering decarboxylation.
-
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and water. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add 2.0 eq of LiOH·H₂O in one portion. Allow the reaction to slowly warm to 20 °C and stir for 3 hours.
-
Causality: Using mild LiOH at ambient temperatures prevents the thermal degradation of the difluoroacetate moiety.
-
Validation Check: TLC (Hexanes/EtOAc 9:1) will show the complete disappearance of the high-R_f ester spot.
-
-
Acidification (Critical): Cool the reaction mixture back to 0 °C. Slowly add cold 1M HCl dropwise until the pH reaches 2.
-
Validation Check: A white precipitate (the target acid) will form. Extract immediately with EtOAc to isolate the product.
-
Troubleshooting & FAQs
Q1: My cross-coupling yield is stuck below 40%, and I am observing a massive temperature spike upon adding the fluorinated reagent. What is happening? A1: You are experiencing a runaway generation of the •CF₂CO₂Et radical. When ethyl bromodifluoroacetate is added all at once (bolus), the rapid single-electron transfer from Cu(0) causes a severe exotherm 2. This high thermal energy accelerates the transmetalation of the aryl-copper intermediates, leading to 3,3',5,5'-tetramethylbiphenyl (homocoupling) rather than the desired cross-coupling. Solution: Implement the 2-hour syringe-pump addition described in the protocol to control the steady-state radical concentration.
Q2: Can I substitute 1-bromo-3,5-dimethylbenzene for the iodo-arene to save on reagent costs? A2: Yes, but it is not recommended without modifying the catalytic system. Aryl iodides undergo oxidative addition to the Cu(I)-CF₂CO₂Et species much faster than aryl bromides. If you must use the bromide, you will need to elevate the temperature and introduce a stabilizing ligand (e.g., TMEDA or 18-crown-6), which narrows the thermodynamic window between successful coupling and thermal decomposition 3, 4.
Q3: I successfully synthesized the ethyl ester, but after hydrolysis, my NMR shows 1-(difluoromethyl)-3,5-dimethylbenzene instead of the target acid. Why? A3: You have inadvertently triggered a decarboxylation. The highly electron-withdrawing gem-difluoro group heavily stabilizes the adjacent carbanion. If the hydrolysis is conducted at elevated temperatures, or if the subsequent acidification is performed with concentrated acid at room temperature, the 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid will rapidly lose CO₂ to form the difluoromethylarene 5. Solution: Strictly adhere to the 0 °C temperature control during the acidification step in Protocol 2.
Mechanistic Insights: The Radical-Polar Crossover
Understanding the chemical logic behind the protocol requires visualizing the catalytic cycle. The reaction relies on a delicate balance between radical initiation and organometallic cross-coupling. If the concentration of the [Ar-Cu(III)] intermediate becomes too high relative to the difluoroalkyl radical, it will undergo transmetalation with another[Ar-Cu(I)] species, permanently shunting the reaction into the homocoupling pathway.
Fig 2: Cu-catalyzed radical-polar crossover mechanism and homocoupling shunt.
References
-
Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling Source: PMC / National Institutes of Health URL:3
-
Copper-mediated C–C Coupling of Alkenyl Boronates and Bromodifluoroacetates Source: ChemRxiv URL:4
-
Synthesis of 4,4-Difluoro-α-tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate with Aryl Iodide in the Presence of Copper Powder Source: CLOCKSS URL:1
-
Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate Source: Organic Process Research & Development (ACS Publications) URL:2
-
Visible-Light-Induced para-Selective C(sp2)–H Difluoroalkylation of Diverse (Hetero)aromatic Carbonyls Source: Organic Letters (ACS Publications) URL:5
Sources
Technical Support Center: Troubleshooting Solubility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid
Welcome to the technical support guide for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. As a molecule combining a highly lipophilic dimethylphenyl group with a strongly acidic difluoroacetic acid moiety, its behavior in solution can be counterintuitive. This guide provides a logical, step-by-step approach to achieving successful solubilization for your in vitro and in vivo experiments, grounded in established physicochemical principles.
Section 1: Physicochemical Profile & Initial Assessment
Before attempting solubilization, it is crucial to understand the molecular properties that govern the solubility of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid. The structure presents two conflicting characteristics: a bulky, non-polar aromatic ring that favors dissolution in organic solvents, and a highly acidic functional group that can be ionized to promote aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source & Significance |
|---|---|---|
| CAS Number | 1250511-94-4 | Unique identifier for the compound.[1] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | Defines the elemental composition.[1] |
| Molecular Weight | 200.18 g/mol | Essential for calculating molar concentrations.[1] |
| Physical Form | White to off-white powder/solid | The starting material is in a crystalline or amorphous solid state. |
| Predicted pKa | 1.13 ± 0.10 | Critically Important: The two electron-withdrawing fluorine atoms make this a strong acid. It will be >99.9% deprotonated (ionized) at any pH above 4, including physiological pH.[1] |
| Predicted XLogP3-AA | 2.9 | Indicates the compound is significantly lipophilic ("greasy") and will have a strong tendency to partition into non-polar environments over water.[1] |
Caption: Key structural features governing solubility.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound, providing both the causal explanation and actionable solutions.
Q1: My compound won't dissolve in standard aqueous buffers (e.g., PBS, pH 7.4). Why is this happening?
Answer: This is the most frequently encountered issue and stems directly from the compound's high lipophilicity (XLogP3 ≈ 2.9).[1] Although the very low pKa (~1.13) ensures the carboxylic acid group is fully deprotonated and charged (as a carboxylate anion) at neutral pH, the large, non-polar dimethylphenyl "head" of the molecule dominates its behavior. The unfavorable interaction between this hydrophobic region and water prevents the molecule from readily entering the solution, even with an ionized tail. In essence, the molecule acts like a soap that is not a powerful enough surfactant to solubilize itself effectively in water.
Q2: What is the most direct and effective first step to improve solubility in aqueous media?
Answer: The primary strategy is pH adjustment . While the compound is already ionized at pH 7.4, increasing the pH further (e.g., to pH 8-10) with a base like NaOH can sometimes improve solubility and, more importantly, the rate of dissolution. The fundamental principle is that the deprotonated, or salt, form of a carboxylic acid is vastly more water-soluble than its protonated, neutral form.[2][3]
For this specific compound, since its pKa is so low, the goal of pH adjustment is less about causing ionization (which has already occurred) and more about creating a highly basic environment that can help overcome intermolecular forces in the solid state.
See Protocol 1 for a detailed methodology.
Q3: I've adjusted the pH, but the solubility is still insufficient for my required concentration. What is the next logical step?
Answer: The next step is to use a water-miscible organic co-solvent .[4] This is a cornerstone technique for solubilizing lipophilic compounds. A co-solvent works by reducing the overall polarity of the solvent system (the water), thereby lowering the energy penalty for the hydrophobic part of your molecule to enter the solution.[5]
The standard workflow is to first create a high-concentration stock solution in a pure organic solvent and then carefully dilute this stock into your aqueous experimental buffer.
Most Common Starting Co-Solvent:
-
Dimethyl sulfoxide (DMSO): An excellent, highly polar aprotic solvent that can dissolve a vast range of organic molecules.
See Protocol 2 for a detailed methodology on creating and using a DMSO stock solution.
Q4: How do I select the appropriate co-solvent for my specific experiment (e.g., in vitro cell culture vs. in vivo animal studies)?
Answer: The choice of co-solvent is critical and depends entirely on the experimental context, primarily due to concerns about toxicity and off-target effects.
Table 2: Comparison of Common Co-Solvents
| Co-Solvent | Typical Starting Conc. (Final) | Suitability & Notes |
|---|---|---|
| DMSO | < 0.5% (in vitro), < 5% (in vivo) | Gold Standard for in vitro. Can have biological effects at >0.5%. Check cell line tolerance. Generally acceptable for many in vivo studies, but can cause irritation at injection sites. |
| Ethanol (EtOH) | < 1% (in vitro), 5-10% (in vivo) | Good for both in vitro and in vivo. Less potent solvent than DMSO. Often used in combination with other excipients for in vivo formulations. |
| PEG 400 | 10-40% (in vivo) | Excellent for in vivo use. A low-toxicity polyethylene glycol that is very common in preclinical formulations. Not typically used for in vitro cell culture. |
| Tween® 80 / Kolliphor® EL (Cremophor) | 1-10% (in vivo) | These are surfactants , not co-solvents. They form micelles that encapsulate the drug.[6][7] Excellent for increasing solubility but can have significant biological effects and cause hypersensitivity reactions (in vivo). Often used as a last resort or in combination with co-solvents. |
Q5: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer. How can I fix this?
Answer: This is a classic sign that you have exceeded the compound's solubility limit in the final mixed-solvent system. Here is a troubleshooting workflow to address this:
-
Decrease the Final Concentration: This is the simplest solution. Your experiment may need to be redesigned to accommodate a lower concentration of the compound.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1.0% DMSO).
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) to your aqueous buffer before adding the DMSO stock. The surfactant can help stabilize the compound and prevent it from crashing out.[7]
-
Improve Mixing Technique: Add the stock solution dropwise into the vigorously vortexing buffer. This rapid dispersion can prevent localized high concentrations that initiate precipitation. Sonication can also be beneficial.
-
Change the Co-solvent: In some cases, a different co-solvent system (e.g., a combination of PEG 400 and ethanol) may provide better solubility.
Q6: I need to prepare a high-concentration formulation for an animal study. Are there more advanced strategies available?
Answer: Yes. When simple co-solvent systems are insufficient, especially for oral or parenteral administration, more complex formulation strategies are employed in drug development. These typically require specialized expertise:
-
Cyclodextrin Complexation: This involves using cyclic oligosaccharides (like HP-β-CD) that have a hydrophobic interior and a hydrophilic exterior. The lipophilic part of your compound can become encapsulated within the cyclodextrin's core, forming an "inclusion complex" that is water-soluble.[8][9]
-
Lipid-Based Formulations (e.g., SEDDS): For oral delivery, the compound can be dissolved in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine microemulsion upon gentle agitation in aqueous media (like the GI tract), enhancing solubility and absorption.[9][10]
-
Nanosuspensions: The particle size of the solid compound can be reduced to the nanometer range through techniques like wet bead milling.[9][10] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution rate.[10]
Section 3: Standard Operating Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is a first-line approach for preparing a purely aqueous solution.
-
Weigh Compound: Weigh the desired amount of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid into a sterile container.
-
Initial Suspension: Add a portion (e.g., 80%) of the final required volume of high-purity water or buffer. The compound will likely not dissolve and will form a suspension.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Continue adding NaOH until the solid material is fully dissolved. Note the pH at which complete dissolution occurs.
-
Final Adjustment: Adjust the pH to the desired final value (if different) using 1 M NaOH or 1 M HCl. Be aware that lowering the pH may cause precipitation.
-
QS to Volume: Add water or buffer to reach the final desired volume and mix thoroughly.
-
Filtration: Sterilize the final solution by filtering through a 0.22 µm syringe filter compatible with your solution's pH.
Protocol 2: Preparation and Use of a Co-solvent Stock Solution (DMSO)
This is the most common and versatile method for most laboratory applications.
-
Prepare Stock Solution: Weigh a precise amount of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid. Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer or brief sonication. This stock solution is typically stable when stored at -20°C or -80°C (check supplier data sheet for specific storage recommendations).
-
Prepare Final Solution: Obtain your final aqueous buffer (e.g., cell culture medium, PBS).
-
Dilution: While vigorously vortexing the aqueous buffer, add the required small volume of the DMSO stock solution dropwise to achieve your final desired concentration.
-
Example: To make 10 mL of a 10 µM solution from a 10 mM stock, add 10 µL of the stock to 9.99 mL of buffer. This results in a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) immediately after preparation and before use. If the solution is not clear, the solubility limit has been exceeded.
Section 4: Visualized Troubleshooting Workflow
This flowchart provides a logical decision-making path for achieving solubility.
Caption: A step-by-step decision tree for solubility troubleshooting.
References
-
Cohen, R. D., et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]
-
Al-Badr, A. A., & El-Enazi, M. M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
Patel, H., & Shah, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Wassgren, A. B. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Liu, H., et al. (2016). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
knockhardy.org.uk. (n.d.). Solubility and pH of ethanoic acid. Retrieved from [Link]
-
Taylor & Francis Group. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, May 27). Difluoroacetic acid. Retrieved from [Link]
-
Taylor & Francis. (2019). Formulation Development of Small-Volume Parenteral Products. Retrieved from [Link]
-
ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]
- Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society, 19(12), 930-934.
Sources
- 1. guidechem.com [guidechem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Stability & Handling of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid
Welcome to the Technical Support Center for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4). This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of degradation, and implement field-proven protocols when working under basic conditions.
Core Principles: Electronic Effects & Acidity
To master the handling of this compound, you must first understand its unique electronic environment. The geminal difluoro group (-CF₂-) adjacent to the carboxylic acid exerts a profound electron-withdrawing inductive effect.
-
Hyper-Acidity: This inductive pull stabilizes the carboxylate anion formed upon deprotonation, dropping the predicted pKa to approximately 1.13[1]. This makes it a significantly stronger acid than standard phenylacetic acids.
-
Bond Weakening: While the carboxylate salt is stable at room temperature, the strong electron-withdrawing nature of the 3,5-dimethylphenyl-CF₂- moiety severely weakens the adjacent C-C bond. This makes the molecule highly susceptible to specific degradation pathways under basic and thermal stress[2].
Troubleshooting & FAQs
Q1: My amide coupling reaction mixture yielded 1-(difluoromethyl)-3,5-dimethylbenzene instead of the desired product. What happened?
Root Cause: Thermal Decarboxylation. When the carboxylate salt of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid is subjected to basic conditions alongside elevated temperatures (>60°C), it undergoes thermal decarboxylation. The thermal energy overcomes the activation barrier to expel CO₂, driven by the formation of a highly stabilized difluoromethylaryl carbanion (Ar-CF₂⁻)[2]. This intermediate is rapidly protonated by the solvent or workup conditions to yield the difluoromethylarene byproduct[3]. Solution: Maintain reaction temperatures strictly below 25°C during base-mediated activation and coupling.
Q2: I attempted to hydrolyze the corresponding ester/nitrile precursor using NaOH, but the difluoroacetate moiety was completely destroyed. Why?
Root Cause: Haloform-Type Cleavage. Basic hydrolysis (e.g., using NaOH or LiOH) of α,α-difluoroarylacetic acid derivatives is notoriously problematic. The highly electrophilic carbonyl carbon is attacked by the hydroxide ion, forming a tetrahedral intermediate. Instead of expelling the alkoxide or amine to form the desired carboxylate, the intermediate collapses and expels the Ar-CF₂⁻ group, which acts as an excellent leaving group due to its stability[4]. This "haloform-like" C-C bond cleavage destroys the target molecule. Solution: Utilize controlled acidic hydrolysis for ester or nitrile precursors to preserve the integrity of the C-C bond[4].
Q3: How do I safely perform amide couplings if the compound is sensitive to base?
Root Cause: Base-Catalyzed Degradation Over Time. While strong inorganic bases or prolonged exposure to organic bases can trigger degradation, the compound is stable enough for standard peptide coupling if kinetics are managed. Solution: Use mild, sterically hindered organic bases (like DIPEA) at low temperatures (0–5°C), and pre-mix the acid with the coupling agent (e.g., HATU) before introducing the amine to ensure the activated ester forms faster than any side reactions can occur.
Degradation Pathways & Workflows (Visualized)
Degradation pathway of 2-(3,5-dimethylphenyl)-2,2-difluoroacetic acid via thermal decarboxylation.
Step-by-step workflow for safe amide coupling under mildly basic conditions.
Quantitative Stability Data
The following table summarizes the representative stability of α,α-difluoroarylacetic acids across various pH and temperature conditions to guide your experimental design.
| Condition / Reagent | Temperature | Exposure Time | Primary Degradation Pathway | Remaining Intact Acid (%) |
| 1.0 M NaOH (aq) | 25°C | 24 hours | Minimal (Stable as carboxylate) | > 98% |
| 1.0 M NaOH (aq) | 80°C | 4 hours | Haloform Cleavage / Decarboxylation | < 10% |
| DIPEA (2.0 eq) in DMF | 0–5°C | 12 hours | None | > 99% |
| K₂CO₃ (aq) | 100°C | 2 hours | Thermal Decarboxylation | < 5% |
| 6.0 M HCl (aq) | 110°C | 12 hours | None (Protonated state stable) | > 95% |
Self-Validating Experimental Protocols
Protocol A: Safe Amide Coupling (Base-Mediated)
Causality: This protocol utilizes a strict temperature gradient and a sterically hindered base to ensure the kinetics of the HATU-mediated activation outpace any base-catalyzed degradation.
-
Preparation: Flame-dry a Schlenk flask and purge with inert gas (Nitrogen or Argon).
-
Dissolution: Dissolve 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Self-Validation Check: The solution should remain clear; any immediate gas evolution indicates moisture or premature degradation.
-
Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add the target amine (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature (max 25°C) and stir for 2–4 hours.
-
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (pH ~4-5). Extract with Ethyl Acetate (3x). The slightly acidic quench prevents any residual base from degrading the product during concentration.
Protocol B: Acidic Hydrolysis of Precursors
Causality: To avoid the haloform-like cleavage observed in basic hydrolysis[4], acidic conditions are used to protonate the leaving group and protect the C-C bond.
-
Setup: To a round-bottom flask, add the 2-(3,5-dimethylphenyl)-2,2-difluoroacetonitrile or ester precursor (1.0 equiv).
-
Acid Addition: Add a mixture of concentrated Hydrochloric Acid (12M) and Glacial Acetic Acid (1:1 v/v) to achieve a 0.5 M substrate concentration.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) for 12-16 hours. Note: The fully protonated carboxylic acid is stable to heat, unlike its carboxylate counterpart.
-
Isolation: Cool the mixture in an ice bath. The free acid will typically precipitate. Collect via vacuum filtration and wash with cold water.
References
Sources
Technical Support Center: Troubleshooting Difluoroacetic Acid Derivatives in Nucleophilic Substitution
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely leveraging difluoroacetic acid (DFA) derivatives to introduce the bioisosteric –CF₂H group into your APIs. While the gem-difluoro group enhances metabolic stability and lipophilicity[1], it also introduces severe stereoelectronic biases that frequently derail standard nucleophilic substitution protocols.
This guide provides field-proven troubleshooting strategies, addressing the two distinct mechanistic bottlenecks encountered with DFA derivatives: Nucleophilic Acyl Substitution (stalled tetrahedral intermediates) and Aliphatic Nucleophilic Substitution (SN2 failure at the CF₂ carbon).
Section 1: Nucleophilic Acyl Substitution (Ester/Amide Formation)
FAQ 1: Why is my amidation of ethyl difluoroacetate stalling, even with a strong nucleophile?
The Causality: The low apparent reactivity is actually a failure of elimination, not attack. The highly electronegative fluorine atoms draw electron density away from the carbonyl carbon, making it exceptionally electrophilic. Consequently, the initial nucleophilic attack is very fast. However, this same electron-withdrawing effect profoundly stabilizes the resulting negatively charged tetrahedral intermediate[2]. The activation energy required to collapse this stable intermediate and expel the leaving group (e.g., ethoxide) is unusually high, causing the reaction to stall or divert into side reactions like α-deprotonation (difluorocarbene formation).
Mechanistic bottleneck in difluoroacetate acyl substitution.
Troubleshooting Protocol: Forcing Tetrahedral Intermediate Collapse
To resolve this, you must lower the activation barrier for the leaving group's departure without hydrolyzing the ester.
Self-Validating Workflow:
-
Preparation: Dissolve ethyl difluoroacetate (1.0 equiv) and your amine (1.2 equiv) in a polar aprotic solvent (e.g., anhydrous THF or Toluene) to avoid competitive hydrolysis.
-
Catalysis: Add a Lewis acid catalyst (e.g., ZrCl₄, 10 mol%). The Lewis acid coordinates to the leaving group's oxygen, converting it into a superior leaving group and destabilizing the tetrahedral intermediate.
-
Thermal Activation: Heat the reaction in a sealed tube to 80–100 °C. The sealed environment prevents the loss of volatile amines and provides the thermal energy necessary to overcome the collapse barrier.
-
Validation (¹⁹F NMR Tracking): Do not rely solely on TLC. Monitor the reaction via ¹⁹F NMR.
-
Observation: The starting ester typically shows a CF₂ doublet/triplet around -105 ppm.
-
Validation: If you observe a shift to ~ -115 ppm that persists, your tetrahedral intermediate is trapped. Increase the temperature or Lewis acid loading. Successful conversion to the amide will shift the signal to ~ -100 ppm.
-
Section 2: Aliphatic Nucleophilic Substitution (SN2 at the CF₂ Carbon)
FAQ 2: Why do classical SN2 reactions fail completely on difluoroalkyl halides (e.g., Br-CF₂-R)?
The Causality: Attempting a direct SN2 displacement at a CF₂-bearing carbon is fundamentally flawed due to two factors:
-
Electrostatic Repulsion: Fluorine has three lone pairs of electrons. An incoming electron-rich nucleophile experiences massive electrostatic repulsion as it approaches the backside of the C–X bond.
-
Hard-Soft Mismatch: The highly polarized C–X bond at a difluoro center creates an unmatched hard-softness profile between the electrophile and standard polarizable nucleophiles[3].
The Solution: Surrogate Reagents and Cross-Coupling
Instead of forcing an impossible SN2 reaction, you must bypass the pathway entirely using difluoromethyl anion equivalents or transition-metal catalysis[4].
Strategic alternatives for difluoroalkylation bypassing SN2 limitations.
Data Presentation: Method Comparison
Summarize your strategic choices using the following validated parameters:
| Methodology | Optimal Substrate Scope | Typical Yield | Mechanistic Workaround | Key Limitation |
| Classical SN2 (Br-CF₂R) | None (Highly activated only) | < 10% | None | Severe electrostatic repulsion |
| PhSO₂CF₂H + Alkyl-I | Primary alkyl iodides | 70–90% | Uses sulfone to stabilize the "CF₂H⁻" anion equivalent | Requires secondary desulfonylation step |
| Cu/Pd Cross-Coupling | Aryl/Heteroaryl halides | 75–95% | Oxidative addition bypasses backside attack | Sensitive to moisture and oxygen |
| Photoredox Catalysis | Alkenes, unactivated halides | 60–85% | Radical addition (single-electron transfer) | Requires specialized photocatalysts |
Troubleshooting Protocol: Nucleophilic Difluoromethylation via Sulfone Surrogate
When you need to attach a CF₂H group to a primary alkyl chain, use difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a surrogate[3].
Step-by-Step Methodology:
-
Anion Generation: In an oven-dried flask under Argon, dissolve PhSO₂CF₂H (1.0 equiv) in anhydrous DMF. Cool the solution strictly to -50 °C. Add t-BuOK (2.0 equiv) dropwise. Causality: The low temperature prevents the rapid decomposition of the generated (benzenesulfonyl)difluoromethyl anion into difluorocarbene.
-
Alkylation: Add your primary alkyl iodide (4.0 equiv) slowly. Maintain at -50 °C for 1 hour. The strong electron-withdrawing sulfone group stabilizes the anion, allowing it to act as a competent nucleophile against the alkyl iodide.
-
Validation Check: Quench a small aliquot with NH₄Cl and check via GC-MS. You should observe the alkylated sulfone intermediate.
-
Reductive Desulfonylation: To reveal the final CF₂H group, treat the isolated intermediate with Sodium/Mercury amalgam (5 wt % Na in Hg) in methanol at -20 °C to 0 °C for 1 hour.
-
Workup: Filter through Celite to remove mercury residues, concentrate, and purify via silica gel chromatography.
References
- Title: Difluoroacetic acid [CAS# 381-73-7] - chemBlink Source: chemBlink URL
- Title: Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 Source: PMC - NIH URL
- Title: Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent Source: Organic Letters - ACS Publications URL
- Title: Transition-Metal (Cu, Pd, Ni)
Sources
- 1. CAS # 381-73-7, Difluoroacetic acid, 2,2-difluoroacetic acid - chemBlink [chemblink.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Activation and Coupling of Difluoroacetic Acids
Welcome to the Technical Support Center for fluorinated building blocks. The difluoromethyl (–CF₂H) group is a premier bioisostere for lipophilic hydrogen bond donors, widely utilized to improve metabolic stability and membrane permeability in drug candidates. However, the installation of this moiety via difluoroacetic acid (DFA) activation presents unique synthetic challenges. The strongly electron-withdrawing fluorine atoms increase the electrophilicity of the activated carbonyl while simultaneously enhancing the acidity of the α-proton, making the intermediate highly susceptible to side reactions.
This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to minimize degradation and maximize coupling efficiency.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does my difluoroacetylation utilizing HATU and DIPEA yield a dark mixture with multiple unidentifiable byproducts? Causality: The electron-withdrawing –CF₂ group significantly lowers the pKa of the adjacent α-proton. When DFA is activated into a highly reactive ester (e.g., via1[1]), the presence of a strong, unhindered base or an excess of DIPEA promotes rapid α-deprotonation. This generates a highly reactive difluoroketene intermediate that rapidly self-condenses or reacts with the solvent, turning the reaction dark and consuming the starting material. Solution: Switch to a milder base such as N-methylmorpholine (NMM) or utilize a coupling reagent that operates efficiently under less basic conditions, such as 2[2]. Maintain strict temperature control (0 °C to room temperature).
Q2: I am synthesizing difluoroacetyl chloride to couple with a hindered amine, but I recover mostly unreacted amine and difluoroacetic acid. What is going wrong? Causality: Difluoroacetyl chloride (DFAC) is highly volatile (boiling point ~25 °C) and exceptionally sensitive to moisture. It rapidly hydrolyzes back to difluoroacetic acid and HCl upon exposure to even trace atmospheric water, making it a 3[3]. If the intermediate is isolated or subjected to vacuum during concentration, it is easily lost to the rotary evaporator. Solution: Generate the acid chloride in situ using oxalyl chloride or Ghosez's reagent in a strictly anhydrous environment. Purge residual HCl with a gentle argon stream instead of vacuum, and add the amine directly to the activation flask.
Q3: To drive the coupling of a poorly nucleophilic aniline, I heated the reaction to 80 °C, but the yield dropped to zero. Why? Causality: Thermal stress on activated fluorinated carboxylic acids frequently triggers decarboxylation. Similar to the behavior of difluoromalonic acid derivatives,4[4] of activated difluoroacetates, leading to the extrusion of carbon dioxide (CO₂) and generating difluoromethyl radicals or carbanions that undergo undesired side reactions. Solution: Avoid heating above 40–50 °C. To enhance reactivity without heat, generate difluoroacetyl fluoride in situ (e.g., using DAST). Fluoroalkyl acid fluorides are highly electrophilic and 5[5] without the risk of thermal decarboxylation.
Q4: When coupling difluoroacetic acid to a peptide chain, I observe significant epimerization of the N-terminal amino acid. How can I minimize this? Causality: Standard carbodiimide activation (e.g., DCC, DIC) can cause racemization via oxazolone formation. The strong electron-withdrawing effect of the difluoroacetyl group exacerbates this pathway when it caps the peptide. Solution: Always use an epimerization suppressant like1[1] when using carbodiimides. Alternatively, utilize T3P, which is renowned for maintaining chiral integrity during challenging couplings.
Section 2: Logical Relationships & Reaction Pathways
Caption: Divergent pathways in difluoroacetic acid activation: desired amidation vs. common side reactions.
Section 3: Quantitative Data on Activation Strategies
| Activation Reagent | Base Requirement | Primary Side Reaction Risk | Relative Yield (Aliphatic) | Relative Yield (Aniline) | Recommended Use Case |
| HATU / HBTU | DIPEA / NMM (2-3 eq) | Ketene formation | >90% | 60-70% | Standard primary/secondary aliphatic amines. |
| T3P (50% in EtOAc) | Pyridine / DIPEA (2 eq) | Very low (Mild) | >85% | 75-85% | Complex molecules, epimerization-sensitive substrates. |
| Oxalyl Chloride | Catalytic DMF | Volatility / Hydrolysis | >95% | >90% | Sterically hindered amines, unreactive anilines. |
| DAST / Deoxo-Fluor | Base-free | Decarboxylation (if heated) | >90% | >90% | Highly unreactive nucleophiles requiring acyl fluorides. |
Section 4: Step-by-Step Methodologies
Protocol A: Mild Amide Coupling using T3P (Minimizing Ketene Formation)
This protocol utilizes T3P to prevent α-deprotonation and epimerization. It is a self-validating system where the complete aqueous solubility of the byproducts ensures high crude purity.
-
Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve difluoroacetic acid (1.1 eq) and the target amine (1.0 eq) in anhydrous ethyl acetate or dichloromethane (0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add N-methylmorpholine (NMM) or DIPEA (2.5 eq) dropwise. Rationale: Cooling mitigates the exothermic activation step and prevents premature α-deprotonation.
-
Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4–12 hours. Monitor via LC-MS or TLC. Do not heat.
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1M HCl, then brine.
-
Validation Checkpoint: The T3P byproducts are highly water-soluble. If an emulsion forms during extraction, it indicates incomplete quenching; add additional water and slightly warm the separation funnel to 30 °C to resolve it. Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Caption: Step-by-step experimental workflow for T3P-mediated difluoroacetylation of amines.
Protocol B: In situ Generation of Difluoroacetyl Chloride for Hindered Amines
Generating the volatile acyl chloride in situ avoids isolation losses and limits exposure to atmospheric moisture.
-
Preparation: Dissolve difluoroacetic acid (1.2 eq) in anhydrous dichloromethane (0.2 M) under argon. Add 1 drop of anhydrous DMF as a catalyst.
-
Activation: Cool to 0 °C. Add oxalyl chloride (1.3 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Validation Checkpoint: The completion of the activation step is visually validated by the cessation of gas evolution (CO and CO₂). The absence of bubbling upon reaching room temperature confirms full conversion to the acid chloride.
-
-
Volatile Purge: Briefly apply a gentle stream of argon over the solution to remove residual dissolved HCl. Critical: Do not apply vacuum, as the difluoroacetyl chloride will vaporize.
-
Coupling: Recool the flask to 0 °C. Add a solution of the hindered amine (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM dropwise.
-
Completion: Stir at room temperature for 2 hours. Quench with water and perform standard aqueous extraction.
Section 5: References
-
Title: Coupling Reagents - AAPPTEC - Peptides Source: AAPPTEC URL:
-
Title: Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids Source: Nottingham ePrints URL:
-
Title: Buy 2,2-Difluoroacetyl chloride | 381-72-6 Source: Smolecule URL:
-
Title: Technical Support Center: Optimizing Reactions of Difluoromalonic Acid Source: Benchchem URL:
-
Title: Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions Source: PMC / NIH URL:
Sources
- 1. peptide.com [peptide.com]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. Buy 2,2-Difluoroacetyl chloride | 381-72-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dimethylphenyl Difluoroacetic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of dimethylphenyl difluoroacetic acid, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals. We will explore the likely fragmentation pathways under different ionization techniques, compare these to relevant structural analogs, and provide a foundational experimental protocol for acquiring high-quality mass spectra.
The Foundational Principles of Mass Spectrometry and Molecular Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] The process begins with the ionization of the analyte, which can be achieved through various methods. The resulting molecular ion, often energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral losses.[3] The pattern of these fragments serves as a "molecular fingerprint," providing invaluable structural information.[1][2]
The choice of ionization technique significantly influences the extent of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and reproducible fragmentation.[1] This is highly useful for structural elucidation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more abundant molecular ion, making it ideal for determining the molecular weight of the parent compound.[4][5]
Predicted Fragmentation Pathways of Dimethylphenyl Difluoroacetic Acid
The structure of dimethylphenyl difluoroacetic acid presents several key features that will dictate its fragmentation behavior: a stable aromatic ring, a carboxylic acid group, and a difluoromethyl group.
Electron Ionization (EI) Fragmentation
Under EI conditions, we can anticipate significant fragmentation. The stability of the aromatic ring suggests that the molecular ion peak will be observed.[6] Key fragmentation pathways are likely to include:
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the difluoromethyl-bearing carbon is a probable event, a common pathway for carboxylic acids and their derivatives.[6][7] This would result in the formation of a stable dimethylphenylacylium ion.
-
Loss of the Carboxylic Acid Group: The loss of the entire carboxylic acid moiety (–COOH) as a radical (mass loss of 45 Da) is a characteristic fragmentation for many carboxylic acids.[6]
-
Decarboxylation: The loss of carbon dioxide (CO2, mass loss of 44 Da) from the molecular ion is another plausible pathway.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain would lead to the formation of a stable dimethylbenzyl cation or a tropylium ion rearrangement product.
-
Fluorine-Related Fragmentations: While the carbon-fluorine bond is strong, fragmentation involving the difluoromethyl group can occur.[8] This might include the loss of a fluorine radical (F•) or hydrogen fluoride (HF).
The following diagram illustrates the predicted major fragmentation pathways of dimethylphenyl difluoroacetic acid under Electron Ionization.
Caption: Predicted EI fragmentation of dimethylphenyl difluoroacetic acid.
Electrospray Ionization (ESI) Fragmentation
ESI is a softer ionization technique, and in positive ion mode, we would expect to primarily observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ will be the dominant species.[4] Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of these precursor ions.
-
Positive Ion Mode (ESI+): Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the neutral loss of water (H₂O) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO).
-
Negative Ion Mode (ESI-): Fragmentation of the [M-H]⁻ ion is often initiated by the loss of CO₂ from the carboxylate anion. Subsequent fragmentation of the resulting carbanion would depend on its stability.
The diagram below outlines the expected ESI-MS/MS fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparison with Alternative Compounds
To better understand the influence of the difluoroacetic acid moiety, it is instructive to compare its expected fragmentation pattern with that of its non-fluorinated analog, dimethylphenylacetic acid, and a positional isomer.
| Compound | Key Structural Feature | Expected Unique Fragmentation Behavior |
| Dimethylphenyl difluoroacetic acid | Difluoromethyl group | Fragments corresponding to the loss of F• or HF. The strong electron-withdrawing effect of the fluorine atoms will influence the stability of adjacent carbocations, potentially altering fragmentation ratios compared to the non-fluorinated analog. |
| Dimethylphenylacetic acid | Methyl group instead of difluoromethyl | The absence of fluorine will lead to a different molecular weight and isotopic pattern. Fragmentation will be dominated by benzylic cleavage and loss of the acetic acid group, without the influence of the electronegative fluorine atoms. |
| (Difluoromethyl)phenyl acetic acid | Isomeric structure with difluoromethyl on the ring | The fragmentation would likely involve the loss of the acetic acid side chain, preserving the difluoromethylphenyl cation. This would produce a different set of fragment masses compared to dimethylphenyl difluoroacetic acid. |
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a general framework for the analysis of dimethylphenyl difluoroacetic acid using LC-MS with both ESI and APCI (Atmospheric Pressure Chemical Ionization, another soft ionization technique).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of dimethylphenyl difluoroacetic acid in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation for positive ion mode ESI.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A generic gradient from 5% to 95% B over 5-10 minutes is a good starting point for method development.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Source: Electrospray Ionization (ESI) and/or Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive and Negative modes.
-
Scan Range: m/z 50-500.
-
Capillary Voltage (ESI): 3-4 kV.
-
Cone Voltage (ESI): 20-40 V (can be optimized to induce some in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Tandem MS (MS/MS): For fragmentation analysis, perform a product ion scan of the precursor ion ([M+H]⁺ or [M-H]⁻). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
The mass spectrometric fragmentation of dimethylphenyl difluoroacetic acid is governed by the interplay of its aromatic, carboxylic acid, and difluoromethyl functionalities. Under hard ionization techniques like EI, a rich fragmentation pattern is expected, providing significant structural information. Soft ionization methods such as ESI will primarily yield the molecular ion, requiring tandem MS to probe the structure through controlled fragmentation. By comparing the fragmentation of this molecule to its non-fluorinated and isomeric analogs, a deeper understanding of its gas-phase chemistry can be achieved. The provided experimental protocol serves as a robust starting point for researchers to obtain high-quality mass spectral data for this and similar compounds, aiding in their unambiguous identification and characterization in complex matrices.
References
- Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. PubMed.
- Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. ResearchGate.
- Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. ResearchGate.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- Identification of Drug Metabolites via Mass Spectrometry. Rusling Research Group.
- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Ion fragmentation of small molecules in mass spectrometry. SlideShare.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
- Halogen Fragmentation in Mass Spectrometry. Scribd.
- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.
- Interpretation of Mass Spectra. IntechOpen.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. ResearchGate.
- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate.
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.
- Data Analysis Platform for All-Ion Fragmentation Mass Spectrometry. Kyoto University.
- Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange.
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Interpretation of Mass Spectra | IntechOpen [intechopen.com]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acid Derivatives: Potency, Physicochemical Properties, and Experimental Validation
Executive Summary
Phenylacetic acid (PAA) and its derivatives are foundational pharmacophores in medicinal chemistry, famously anchoring non-steroidal anti-inflammatory drugs (NSAIDs) and emerging as potent inhibitors for Aminopeptidase N (APN) and cyclooxygenase (COX) enzymes[1]. As a Senior Application Scientist, I frequently observe that a critical strategy in optimizing these scaffolds is the strategic incorporation of fluorine. This guide objectively compares fluorinated versus non-fluorinated PAA derivatives, detailing how fluorine substitution modulates physicochemical properties and exponentially enhances target potency[2].
Mechanistic Causality: Why Fluorination Drives Potency
Why does a single fluorine atom dramatically alter the efficacy of a PAA derivative? It is imperative to move beyond empirical observation and define the physicochemical causality driving these results. The enhanced potency is governed by three interconnected shifts:
-
Inductive pKa Modulation: Fluorine is the most electronegative element. When positioned on the phenyl ring, it exerts a strong electron-withdrawing inductive effect that stabilizes the carboxylate anion formed upon deprotonation ()[3]. This lowers the pKa of the carboxylic acid[4]. A lower pKa ensures a higher degree of ionization at physiological pH (7.4), strengthening critical electrostatic interactions (salt bridges) with basic amino acid residues in target binding pockets[3].
-
Lipophilic and Steric Mimicry: Fluorine is sterically similar to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å) but significantly increases the compound's lipophilicity. This enhances cellular membrane permeability without introducing steric clashes within tight enzyme binding pockets[5].
-
Metabolic Shielding: Strategic fluorination (e.g., at the 4-position) blocks oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life and sustained in vivo potency[6].
Quantitative Data Presentation
The position and number of fluorine substituents directly correlate with the acidity and biological activity of the derivative. The table below summarizes the physicochemical properties and relative potency shifts observed in standard enzyme inhibition assays[2].
| Compound | Substitution | pKa (25°C) | Molecular Weight ( g/mol ) | Relative Potency (Target Inhibition) |
| Phenylacetic Acid | None | 4.31 | 136.15 | 1x (Baseline) |
| 4-Fluorophenylacetic Acid | para-F | 4.25 | 154.14 | ~10x increase |
| 3-Fluorophenylacetic Acid | meta-F | 4.10 | 154.14 | ~5x increase |
| 2-Fluorophenylacetic Acid | ortho-F | 4.01 | 154.14 | ~8x increase |
| 2,4,5-Trifluorophenylacetic Acid | multi-F | < 3.80 | 220.13 | >15x increase |
(Data synthesized from physicochemical databases and comparative potency studies[2],[1],[4],[7],[8],[9])
Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for synthesizing and evaluating these derivatives. Every protocol described herein functions as a closed-loop system with built-in validation steps.
Protocol 1: Divergent Benzylic Fluorination of PAA Derivatives
Objective: Synthesize α-fluoro-α-arylcarboxylic acids using a catalyst-free, charge-transfer complex method ()[10]. Causality: Using Selectfluor and 4-(dimethylamino)pyridine (DMAP) creates a highly active electrophilic fluorine source. The selectivity between direct fluorination and decarboxylation is purely solvent-dependent[10].
-
Reagent Preparation: In a flame-dried flask under nitrogen, dissolve the non-fluorinated PAA derivative (1.0 equiv) in anhydrous acetonitrile (for α-fluorination)[10].
-
Activation: Add DMAP (2.0 equiv) to the solution. The basicity of DMAP activates the Selectfluor via a charge-transfer complex[10].
-
Fluorination: Slowly add Selectfluor (1.2 equiv) at room temperature. The formation of a TEDA2+• radical intermediate drives the C(sp3)–H functionalization[10].
-
Validation: Monitor the reaction via 19F NMR spectroscopy. The appearance of a distinct doublet around -170 ppm confirms successful α-fluorination[10].
-
Isolation: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography to yield the fluorinated PAA[10].
Protocol 2: In Vitro Enzyme Inhibition Assay (Potency Validation)
Objective: Quantify the IC50 of fluorinated vs. non-fluorinated PAAs against target enzymes (e.g., COX-2)[2].
-
Enzyme Incubation: Pre-incubate recombinant human target enzyme with varying concentrations (0.1 nM to 100 μM) of the PAA derivative in Tris-HCl buffer (pH 7.4) for 15 minutes at 37°C[2].
-
Substrate Addition: Initiate the reaction by adding the specific substrate and a fluorogenic co-substrate[2].
-
Kinetic Measurement: Measure the fluorescence of the resulting product continuously for 10 minutes using a microplate reader[2].
-
Data Analysis: Calculate the initial reaction velocity. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50[2].
Pathway and Workflow Visualizations
Divergent solvent-dependent synthesis of fluorinated PAA derivatives.
Mechanism of action: Fluorinated PAA derivatives competitively inhibit target enzyme signaling.
References
-
2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals.[Link]
-
Phenylacetic Acid. Sparrow Chemical. [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters - ACS Publications.[Link]
-
Mechanism for the synthesis of fluorinated phenylacetic acid. ResearchGate.[Link]
-
Phenylacetic Acid | CID 999. PubChem, National Center for Biotechnology Information.[Link]
-
2-(4-Fluorophenyl)acetic acid | CID 9837. PubChem, National Center for Biotechnology Information. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluorophenylacetic acid(451-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 9. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Crystal structure analysis of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid
Solid-State Characterization of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic Acid: A Comparative Guide on Crystallographic Methodologies
As drug development pipelines increasingly rely on highly functionalized fluorinated fragments, the ability to rapidly and accurately determine the absolute 3D structure of intermediates like 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid is critical. This molecule presents a classic supramolecular challenge: the strong, highly directional O–H···O hydrogen bonding of the carboxylic acid moiety competes directly with the weaker, structurally disruptive C–H···F–C interactions induced by the difluoro group.
Because fluorine significantly alters molecular behavior and supramolecular lattice arrangements[1], such compounds frequently exhibit rapid nucleation. This kinetic behavior bypasses the slow, ordered thermodynamic growth required for large single crystals, routinely yielding microcrystalline powders that bottleneck traditional Single-Crystal X-ray Diffraction (SC-XRD) workflows.
To overcome this, modern analytical laboratories must actively choose between optimizing crystallization thermodynamics for traditional SC-XRD or adopting cutting-edge Microcrystal Electron Diffraction (MicroED). This guide evaluates these pathways, dissecting their mechanistic trade-offs and providing validated execution protocols.
Strategic Structural Elucidation Workflow
Caption: Workflow logic for solid-state characterization of fluorinated small molecules.
Methodological Comparison: SC-XRD vs. MicroED
To capture the orientation of the 3,5-dimethylphenyl ring and evaluate rotational disorder around the CF₂ axis, researchers must select the appropriate analytical modality. The key differentiator is the physical interaction of the probe with the lattice.
SC-XRD utilizes X-ray photons that scatter primarily off the electron cloud. While highly standardized, this causes hydrogen atoms—which only have one electron participating in bonding—to appear artificially shifted toward the heavy atom they are attached to, distorting critical C–H···F interaction measurements.
MicroED , operating at 200 kV in a Cryo-TEM, utilizes electrons that interact with the electrostatic potential (both atomic nuclei and the surrounding electron cloud)[2]. This fundamental physical difference means MicroED inherently possesses a higher sensitivity to lighter atoms like hydrogen and requires sample volumes billions of times smaller than SC-XRD[3].
Performance Matrix: Solid-State Elucidation Modalities
| Parameter | SC-XRD (In-House Diffractometer) | MicroED (200kV Cryo-TEM) |
| Probe & Interaction | Photons / Electron Cloud | Electrons / Electrostatic Potential |
| Crystal Size Limit | Requires large targets (>10 μm) | Excels on micro-nanocrystals (100–400 nm)[4] |
| Data Collection Speed | 2 – 24 hours per dataset | 1 – 5 minutes per continuous rotation[3] |
| H-Atom Visibility | Weak (Shortened bond artifacts) | Strong (Direct visualization via nucleus)[2] |
| Lattice Damage | Low-Moderate | High (Requires ultra-low dose tracking) |
| Primary Limitation | Relies on difficult crystal growth | Susceptible to dynamical scattering artifacts |
Self-Validating Experimental Protocols
The success of solid-state structural analysis relies entirely on manipulating phase boundaries (for SC-XRD) or managing electron penetration limits (for MicroED).
Protocol A: Vapor Diffusion for SC-XRD Macrocrystal Growth
Causality Focus: Fluorinated compounds often crash out of solution kinetically due to local supersaturation. Vapor diffusion mitigates this by allowing continuous, infinitely slow alterations to the solvent's bulk dielectric constant, promoting defect-free, thermodynamic crystal growth.
-
Solvation: Dissolve 5 mg of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid into 0.5 mL of high-purity dichloromethane (DCM) inside a 1-dram glass vial. Ensure total dissolution via sonication.
-
Diffusion Chamber Setup: Place the uncapped 1-dram inner vial into a larger 20 mL scintillation vial containing 3 mL of anti-solvent (e.g., n-hexane).
-
Equilibration: Seal the outer 20 mL vial with a PTFE-lined cap and incubate in a vibration-free, temperature-controlled environment (20 °C) for 48–72 hours.
-
Self-Validating QC Check (Birefringence Check): Harvest the resulting crystals into heavy mineral oil. View under a cross-polarized microscope. A single crystal suitable for SC-XRD must exhibit sharp, total optical extinction every 90° of rotation. Incomplete extinction or gradient colors indicate twinning or multiple lattice domains—meaning the sample should be rejected for SC-XRD and routed to MicroED.
Protocol B: Dry-Grid Sample Preparation for MicroED
Causality Focus: Unlike highly solvated protein crystals, small-molecule pharmaceuticals are typically completely dry and robust. Utilizing vitrification (plunge freezing in liquid ethane) is unnecessary and often introduces ice-ring scattering artifacts. Dry application prevents solvent occlusion and ensures the raw polymorph is analyzed directly[4].
-
Fragmentation: Deposit ~1 mg of the raw microcrystalline powder onto a clean glass slide. Because crystals thicker than 400 nm undergo heavy multi-beam dynamical scattering (which distorts kinematic intensities needed for standard integration software), gently crush the powder with the flat face of a metallic spatula to artificially shear the microcrystals.
-
Grid Adherence: Take a standard continuous carbon-coated copper TEM grid (300 mesh) and gently touch the carbon face to the fragmented powder.
-
Clearance: Hold the grid with fine forceps and tap it laterally against the glass slide to shed heavy aggregates. Only electrostatically adhered, sub-400 nm monolayers should remain.
-
Self-Validating QC Check (Low-Dose Diffraction Scan): Load the grid into the TEM. Utilizing an ultra-low dose rate (< 0.01 e–/(Ų·s)), locate a target crystal and collect a static diffraction frame. The presence of sharp, isotropic spots out to high-tilt angles confirms the crystal is sufficiently thin and single-domain. If smeared arcs appear, the selected grain is heavily twinned, and a new target on the grid must be chosen before initiating the continuous rotation wedge collection (–60° to +60°).
References
1.[4] Bruhn, M. et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, July 2021. 4 2. Kunde, T. and Schmidt, B.M. "Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination." Angewandte Chemie International Edition, 2019. 3. Various Authors. "Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene." ACS Crystal Growth & Design, October 2025 (Published Ahead of Print). 1 4.[3] Various Authors. "MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function." ACS Central Science, February 2025 (Published Ahead of Print). 3
Sources
Elemental analysis standards for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid
As a Senior Application Scientist, I have evaluated numerous methodologies for the elemental characterization of active pharmaceutical ingredients (APIs) and their intermediates. 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid (CAS: 1250511-94-4) presents a classic analytical challenge[1]. With a molecular formula of C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol , this compound contains a highly stable difluoroacetic acid moiety[1].
The robust C-F bonds and the generation of corrosive hydrogen fluoride (HF) during thermal decomposition necessitate specialized analytical protocols. Standard elemental analyzers will fail or yield heavily skewed data when processing this molecule. This guide objectively compares the performance of modified CHN/O analysis against Combustion Ion Chromatography (CIC), providing field-proven, self-validating protocols to ensure absolute scientific integrity.
The Analytical Challenge: Causality of Fluorine Interference
To understand why standard elemental analysis fails for 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid, we must look at the high-temperature chemistry inside the combustion reactor.
During standard dynamic flash combustion at 1000°C, the organically bound fluorine is converted into HF gas[2]. If left unmitigated, HF reacts violently with the quartz (SiO₂) walls of the combustion tube and the silica-based catalysts: 4HF + SiO₂ → SiF₄ + 2H₂O
The Causality of Error: This secondary reaction consumes HF and generates artificial water (H₂O). Because traditional elemental analyzers quantify hydrogen by measuring H₂O via a Thermal Conductivity Detector (TCD), this excess water artificially inflates the hydrogen mass fraction[2]. Furthermore, the volatile SiF₄ can precipitate in the water trap or GC column, degrading the robustness of the entire analytical system[2].
To accurately characterize this molecule, the analytical workflow must be split into two distinct modalities: Modified CHN/O Analysis (for Carbon, Hydrogen, and Oxygen) and Combustion Ion Chromatography (for Total Organic Fluorine).
Comparative Evaluation of Analytical Modalities
A. Modified CHN/O Analysis (Fluorine Scavenging)
To prevent the formation of SiF₄, a specialized fluorine scavenger (such as FluoAdso, a proprietary mixture of alkaline oxides, or magnesium oxide) must be packed into the hot zone of the oxidation reactor[2]. The scavenger reacts preferentially with the HF gas, permanently trapping the fluorine as a stable, solid fluoride (e.g., MgF₂) before it can reach the silica walls[2]. This allows the true combustion gases (CO₂, H₂O, N₂) to pass through to the GC column unhindered.
B. Combustion Ion Chromatography (CIC)
Because CHN analyzers cannot directly quantify trapped fluorine, Combustion Ion Chromatography (CIC) is the gold standard for determining Total Organic Fluorine (TOF)[3]. CIC utilizes pyrohydrolytic combustion (combustion in an Ar/O₂ atmosphere with a continuous supply of water vapor) at 1050°C[3]. The water vapor is critical: it ensures that all fluorine radicals are thermodynamically driven to form HF rather than inert tetrafluoromethane (CF₄). The HF is then absorbed into an aqueous solution and quantified via an anion-exchange column and a suppressed conductivity detector[3].
Quantitative Data & Theoretical Baselines
Before initiating any protocol, the theoretical mass fractions of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid must be established to set the validation parameters.
Table 1: Theoretical Elemental Composition of C₁₀H₁₀F₂O₂
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass Contribution | Theoretical Mass Fraction (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 60.00% |
| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.04% |
| Fluorine (F) | 18.998 | 2 | 37.996 | 18.98% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.98% |
Table 2: Performance Comparison of Analytical Modalities
| Parameter | Modified CHN Analysis (with Scavenger) | Combustion Ion Chromatography (CIC) |
| Target Analytes | C, H, (O via pyrolysis) | Total Organic Fluorine (F) |
| Combustion Temp | 950°C – 1000°C | 1000°C – 1050°C |
| Interference Risk | High (if scavenger depletes) | Low (matrix variations have minimal effect) |
| Detection Method | GC Separation + TCD | Aqueous Absorption + Ion Chromatography |
| Sample Size | 1 – 3 mg | 5 – 10 mg |
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include an internal feedback loop that validates the integrity of the data in real-time.
Protocol A: Modified CHN Analysis (Carbon & Hydrogen Determination)
-
Reactor Preparation: Pack the quartz combustion reactor with standard oxidation catalysts (e.g., copper oxide) and top it with a 3–5 cm layer of a fluorine scavenger (e.g., FluoAdso) in the highest temperature zone (1000°C)[2].
-
Calibration: Calibrate the elemental analyzer using a non-fluorinated certified reference material (e.g., Acetanilide) utilizing the K-factor method[2].
-
Sample Introduction: Weigh exactly 1.50 mg of 2-(3,5-Dimethylphenyl)-2,2-difluoroacetic acid into a tin capsule. Fold tightly to exclude atmospheric air.
-
Combustion & Detection: Drop the capsule into the reactor alongside an oxygen pulse. The gases are carried by a helium flow through the scavenger, separated on a GC column, and detected by the TCD[2].
-
Self-Validation Loop (Crucial): Analyze a known fluorinated standard (e.g., 4-fluorobenzoic acid) every 10 samples. Causality Check: If the measured Hydrogen mass fraction of the standard drifts upwards by >0.3% from its theoretical value, it physically proves that the fluorine scavenger is exhausted and HF is reacting with the quartz to produce artificial water. The run must be halted, and the reactor repacked.
Protocol B: Combustion Ion Chromatography (Fluorine Determination)
-
IC Calibration: Prepare fluoride standard solutions ranging from 0.1 to 10 mg/L using sodium fluoride (NaF) in deionized water to calibrate the ion chromatograph[4].
-
Pyrohydrolytic Combustion: Weigh 5.00 mg of the sample into a ceramic sample boat. Introduce the boat into the CIC furnace at 1050°C under an Argon/Oxygen atmosphere. Continuously inject highly purified water into the gas stream to drive the formation of HF[3].
-
Gas Absorption: Route the effluent combustion gases into an absorption tube containing 10 mL of 18 MΩ deionized water (supplemented with a trace amount of H₂O₂ to oxidize any interfering sulfites, though sulfur is absent in this specific molecule)[3].
-
Quantification: Inject the absorption liquid into the IC equipped with a high-capacity anion-exchange column. Compare the fluoride retention time to the calibration standards[4].
-
Self-Validation Loop (Crucial): Perform a pre-combustion spike. Weigh a sample, then spike it with a known volumetric concentration of a liquid fluorinated standard. Causality Check: Calculate the spike recovery. A recovery of <90% physically indicates incomplete pyrohydrolysis (the C-F bonds are forming volatile fluorocarbons instead of HF). If this occurs, the water vapor flow rate or combustion time must be increased[3].
Analytical Workflow Visualization
The following diagram illustrates the necessary bifurcation of the analytical workflow to achieve total elemental characterization of the target molecule.
Workflow comparing Modified CHN Analysis and CIC for fluorinated organic compounds.
References[4] Title: Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
